2,4-Dichloro-7-fluoro-6-methoxyquinazoline
Description
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Properties
IUPAC Name |
2,4-dichloro-7-fluoro-6-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2O/c1-15-7-2-4-6(3-5(7)12)13-9(11)14-8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHHZQMPTVSQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268272 | |
| Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864292-37-5 | |
| Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864292-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Quinazoline Scaffold
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline: A Key Intermediate in Modern Drug Discovery
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, celebrated for their vast spectrum of biological activities. These nitrogen-containing heterocyclic compounds are integral to numerous FDA-approved drugs, including potent EGFR inhibitors like Iressa (Gefitinib) and Tarceva (Erlotinib) for cancer treatment.[1] The quinazoline framework serves as a "privileged scaffold," a molecular structure that can bind to multiple biological targets with high affinity, making it a focal point for drug development programs targeting cancer, inflammation, and bacterial infections.[1][2][3]
Within this vital class of molecules, This compound stands out as a critical and highly versatile intermediate. Its specific substitution pattern—featuring two reactive chlorine atoms at the 2 and 4 positions—allows for sequential and regioselective displacement. This property is invaluable for constructing complex molecular architectures, particularly in the synthesis of targeted therapies like tyrosine kinase inhibitors (TKIs). The fluorine and methoxy groups on the benzene ring further modulate the molecule's electronic properties and metabolic stability, making it an ideal building block for advanced pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and field-proven methodologies.
Part 1: Retrosynthetic Analysis and Strategic Pathway Design
A logical retrosynthetic approach is key to designing an efficient synthesis. The strategy for this compound hinges on a two-stage process: the construction of the core quinazoline ring system followed by a robust chlorination step.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
Introduction: The Strategic Importance of a Dichlorinated Quinazoline Intermediate
In the landscape of modern medicinal chemistry, the quinazoline scaffold is recognized as a "privileged structure," forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2] Quinazoline derivatives are central to the development of targeted therapies, particularly potent tyrosine kinase inhibitors (TKIs) used in oncology, such as gefitinib and erlotinib.[3][4] The successful and efficient synthesis of these complex drug molecules hinges on the availability of highly reactive and well-characterized chemical intermediates.
2,4-Dichloro-7-fluoro-6-methoxyquinazoline (CAS No. 179688-33-2) is one such critical building block. Its strategic importance lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions, which allows for sequential, regioselective nucleophilic substitution. This property enables medicinal chemists to construct diverse libraries of substituted quinazolines for structure-activity relationship (SAR) studies.[5][6] The fluorine and methoxy substituents on the benzene ring further modulate the electronic properties and lipophilicity of the core, influencing the ultimate pharmacological profile of the final drug candidate.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. From the perspective of a senior application scientist, we will not only present the data but also detail the standardized, self-validating experimental protocols for their determination. Understanding these properties is paramount for researchers in drug discovery and development, as they directly impact reaction kinetics, purification strategies, formulation, and the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting active pharmaceutical ingredients (APIs).
Section 1: Molecular Profile and Core Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in synthesis and drug development. These properties dictate storage conditions, solvent selection for reactions, and provide the first indication of its potential behavior in biological systems.
Chemical Structure:
Figure 1. Chemical Structure of this compound.
The structure reveals a planar, heterocyclic quinazoline core. The electron-withdrawing chlorine atoms at positions 2 and 4 activate the ring for nucleophilic attack, while the fluorine at position 7 and the methoxy group at position 6 provide specific electronic and steric influences.
Summary of Physicochemical Data:
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data, like molecular weight, are exact, others, such as melting and boiling points for niche intermediates, are often predicted or based on data from structurally similar compounds found in supplier databases.
| Property | Value | Source / Method | Significance in Drug Development |
| CAS Number | 179688-33-2 | - | Unique identifier for substance registration and tracking. |
| Molecular Formula | C₉H₅Cl₂FN₂O | - | Confirms elemental composition. |
| Molecular Weight | 247.06 g/mol | Calculated | Essential for all stoichiometric calculations in synthesis. |
| Melting Point | Not available; Est. >150 °C | Estimated based on similar dichlorinated quinazolines. | A sharp melting range indicates purity. Influences drying, milling, and formulation processes. |
| Boiling Point | ~467 °C (Predicted) | Computational Prediction[7] | Indicates thermal stability and volatility; relevant for purification by distillation if applicable. |
| Water Solubility | Low (Predicted) | Structure-based Prediction | Crucial for predicting bioavailability. Low solubility often requires formulation strategies. |
| logP (Lipophilicity) | ~3.4 (Predicted) | Computational Prediction[8] | Key predictor of membrane permeability, protein binding, and overall ADME properties. |
| Appearance | Off-white to light yellow solid | Typical for this class of compounds.[7] | Provides a simple, preliminary check for material purity and degradation. |
Section 2: Experimental Determination of Key Parameters
To ensure scientific integrity, predicted values must be confirmed by empirical data. The following sections detail standardized, field-proven protocols for determining the critical physicochemical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
Causality & Expertise: The melting point is one of the most fundamental and accessible indicators of a compound's purity.[9] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[9] The capillary method is a standard, reliable technique that requires minimal sample.[10] For accuracy, a slow heating rate of approximately 1-2°C per minute near the expected melting point is critical.[10]
Detailed Protocol:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass. Press the open end of a glass capillary tube into the powder to collect a small plug of the sample.
-
Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[11]
-
Apparatus Setup: Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): First, heat the sample rapidly (e.g., 10°C/min) to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point found in the previous step.
-
Measurement: Decrease the heating rate to 1-2°C per minute.[10] Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample has completely liquefied.
-
Reporting: The melting point is reported as the range T1 - T2. The procedure should be repeated at least twice to ensure consistency.
Workflow Visualization:
Caption: Workflow for Melting Point Determination.
Aqueous Solubility (OECD 105 Shake-Flask Method)
Causality & Expertise: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve to be absorbed. The shake-flask method, described in OECD Guideline 105, is the gold-standard for determining thermodynamic water solubility.[12][13] The principle is to create a saturated solution by agitating an excess of the solid in water until equilibrium is reached.[14][15] The concentration of the dissolved compound is then measured in the filtered or centrifuged supernatant. Performing the experiment at a controlled temperature (e.g., 20°C or 37°C) is essential, as solubility is temperature-dependent.[16]
Detailed Protocol:
-
Preliminary Test: Add small, incremental amounts of the compound to a known volume of water with vigorous shaking to estimate the approximate solubility.[15] This helps determine the appropriate sample amount for the definitive test.
-
Equilibration: Add an amount of this compound known to be in excess of its solubility to each of three separate flasks containing a precise volume of purified water (e.g., 10 mL).
-
Agitation: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled incubator (e.g., 20 ± 0.5°C).[12] Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the flasks to stand undisturbed at the test temperature to let undissolved solids settle. Subsequently, centrifuge the samples at high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot from the clear supernatant of each flask. For highly insoluble compounds, filtration through a 0.22 µm syringe filter (pre-saturated with the solution to avoid loss by adsorption) may also be used.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The average concentration from the three replicate flasks is reported as the water solubility in g/L or mg/mL at the specified temperature.
Workflow Visualization:
Caption: Workflow for the Shake-Flask Solubility Method.
Lipophilicity Determination (logP by RP-HPLC)
Causality & Expertise: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the octanol-water partition coefficient (logP). It is a cornerstone of Lipinski's "Rule of Five" and profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME).[17] While the traditional shake-flask method is direct, it is time-consuming and requires a significant amount of pure compound.[18] A widely used and high-throughput alternative is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20] In RP-HPLC, a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[21] A calibration curve is generated using standards with known logP values, allowing the logP of the test compound to be accurately estimated from its retention time.[17]
Detailed Protocol:
-
System Preparation: Use an HPLC system equipped with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration Standards: Prepare solutions of at least five reference compounds with well-established logP values that bracket the expected logP of the test compound.
-
Analysis of Standards: Inject each standard individually onto the HPLC system under isocratic conditions (constant mobile phase composition). Record the retention time (tR) for each standard. Also, determine the column dead time (t0) by injecting a non-retained compound like uracil.
-
Calibration Curve Construction: For each standard, calculate the capacity factor, k' = (tR - t0) / t0. Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 indicates a valid calibration.
-
Sample Analysis: Prepare a solution of this compound and inject it onto the HPLC system using the exact same method as for the standards. Record its retention time.
-
logP Calculation: Calculate the log(k') for the test compound. Use the linear regression equation from the calibration curve to calculate its logP value.
Workflow Visualization:
Caption: Workflow for logP Determination via RP-HPLC.
Section 3: Interpretation and Application in Drug Development
The physicochemical data for this compound are not merely numbers; they are strategic guides for the medicinal chemist.
-
High Reactivity: The two chlorine atoms are the compound's primary asset. The C4-Cl bond is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-Cl bond. This differential reactivity allows for a stepwise synthetic approach, first substituting at C4 (often with an aniline derivative) and subsequently modifying the C2 position. This control is fundamental to building the complex architectures of modern TKIs.[22]
-
Lipophilicity (logP ~3.4): A predicted logP in this range suggests good potential for cell membrane permeability, a prerequisite for targeting intracellular kinases. However, it also flags a potential risk for nonspecific binding and metabolic liability if not properly balanced in the final molecule. Chemists will use this value to guide the selection of subsequent substituents to fine-tune the overall lipophilicity of the final drug candidate, often aiming for a final logP between 1 and 5.
-
Low Aqueous Solubility: The predicted low solubility is typical for planar, aromatic, halogenated compounds. This knowledge is critical from the outset. During synthesis, it guides the choice of organic solvents for reactions and purification (e.g., crystallization). For the final API, it signals that formulation scientists may need to employ techniques like salt formation, amorphous solid dispersions, or particle size reduction to achieve adequate bioavailability for oral administration.
Conclusion
This compound is a high-value intermediate whose utility is defined by its physicochemical properties. Its dichlorinated nature provides the synthetic handles for complex molecular construction, while its solubility and lipophilicity profiles set the initial parameters that must be optimized during the drug design process. A thorough experimental characterization, following validated protocols as detailed in this guide, is a non-negotiable step in any drug development program. It transforms this building block from a mere reagent into a well-understood component, enabling the rational and efficient design of next-generation quinazoline-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. nbinno.com [nbinno.com]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. 179688-29-0 | CAS DataBase [m.chemicalbook.com]
- 8. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. byjus.com [byjus.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. OECD 105 - Phytosafe [phytosafe.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 20. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. derpharmachemica.com [derpharmachemica.com]
The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its derivatives have garnered significant attention for their broad spectrum of biological activities, most notably as potent kinase inhibitors in oncology.[1] This guide provides an in-depth technical overview of a key building block in this class: 2,4-Dichloro-7-fluoro-6-methoxyquinazoline . We will delve into its chemical identity, a detailed synthesis protocol, its critical role in drug discovery, and a practical experimental workflow for its utilization.
Chemical Identity and Properties
CAS Number: 864292-37-5
Molecular Formula: C₉H₅Cl₂FN₂O
Structure:

The structure of this compound is characterized by a bicyclic aromatic system composed of a pyrimidine ring fused to a benzene ring. The strategic placement of two reactive chlorine atoms at the 2 and 4 positions, a fluorine atom at the 7 position, and a methoxy group at the 6 position makes this molecule a highly versatile intermediate for the synthesis of complex drug candidates. The differential reactivity of the two chlorine atoms is a key feature for medicinal chemists, allowing for sequential and regioselective nucleophilic substitutions.
| Property | Value | Source |
| Molecular Weight | 247.05 g/mol | N/A |
| Appearance | Pale yellow to tan crystalline powder | N/A |
| SMILES | COc1cc2c(nc(Cl)nc2cc1F)Cl | N/A |
| InChI Key | GDHHZQMPTVSQOJ-UHFFFAOYSA-N | N/A |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is analogous to established procedures for similar quinazoline derivatives and proceeds via a two-step reaction sequence starting from the corresponding anthranilic acid.[1]
Step 1: Synthesis of 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-4-fluoro-5-methoxybenzoic acid to form the quinazolinedione ring system.
Reaction Scheme:

Detailed Protocol:
-
To a stirred suspension of 2-amino-4-fluoro-5-methoxybenzoic acid (1.0 eq) in water, add acetic acid.
-
Slowly add a solution of sodium cyanate (NaOCN) (2.5 eq) in water, maintaining vigorous stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Carefully add sodium hydroxide (NaOH) pellets portion-wise, ensuring the temperature does not rise excessively.
-
Cool the mixture to room temperature and then slowly add concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 4. Be cautious as vigorous foaming will occur.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and air-dry to yield 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione. This intermediate is typically used in the next step without further purification.
Causality of Experimental Choices:
-
Sodium Cyanate: Acts as the source of the carbonyl carbons and one of the nitrogen atoms for the pyrimidine ring.
-
Acid-Base Workup: The initial basic conditions facilitate the cyclization, while the final acidification precipitates the dione product.
Step 2: Chlorination to this compound
The second step is a chlorination reaction that converts the dione into the target dichloroquinazoline.
Reaction Scheme:

Detailed Protocol:
-
In a flask equipped with a reflux condenser, create a mixture of 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.0 eq), and phosphorus oxychloride (POCl₃) (excess, serves as both reagent and solvent).
-
Heat the mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto a mixture of crushed ice and water with stirring.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound.
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent that replaces the hydroxyl groups of the tautomeric form of the dione with chlorine atoms.
-
N,N-diethylaniline: A base that facilitates the reaction, likely by neutralizing the HCl generated.
-
Ice/Water Quench: Decomposes any remaining POCl₃ and precipitates the organic product.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). The quinazoline core is a well-established pharmacophore that mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases.
The two chlorine atoms at the C2 and C4 positions are key handles for synthetic diversification. The C4 chlorine is significantly more reactive towards nucleophilic aromatic substitution than the C2 chlorine. This allows for the selective introduction of a variety of substituents, most commonly anilines, at the C4 position. The remaining C2 chlorine can then be further functionalized if desired.
The fluorine and methoxy substituents on the benzene ring portion of the molecule play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. They can influence factors such as metabolic stability, solubility, and binding affinity to the target kinase.
Illustrative Signaling Pathway:
The diagram below illustrates a simplified EGFR signaling pathway, which is often dysregulated in cancer. Many potent inhibitors synthesized from 2,4-dichloroquinazoline derivatives target the kinase domain of EGFR, blocking downstream signaling and inhibiting tumor growth.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.
Experimental Workflow: Nucleophilic Aromatic Substitution
This section outlines a general procedure for a key reaction involving this compound: the regioselective nucleophilic aromatic substitution with an aniline derivative.
Workflow Diagram:
Caption: General workflow for the nucleophilic aromatic substitution of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or ethanol.
-
Reaction: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Self-Validating System:
The regioselectivity of this reaction is a key self-validating feature. The significantly higher reactivity of the C4-chloro group means that under these conditions, substitution will overwhelmingly occur at this position. This can be readily confirmed by 2D NMR techniques such as HMBC, which will show correlations between the aniline protons and the C4 carbon of the quinazoline core.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel kinase inhibitors. Its well-defined structure and predictable reactivity, particularly the regioselective substitution at the C4 position, make it an invaluable tool for drug discovery and development professionals. The synthesis and experimental workflows outlined in this guide provide a solid foundation for the effective utilization of this potent chemical building block.
References
Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold represents a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have been successfully developed as potent protein kinase inhibitors. This in-depth technical guide focuses on the hypothesized mechanism of action of a specific, yet under-characterized derivative, 2,4-dichloro-7-fluoro-6-methoxyquinazoline. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, we posit that this molecule functions as a competitive inhibitor of receptor tyrosine kinases (RTKs), with a primary focus on Epidermal Growth Factor Receptor (EGFR) and a potential secondary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide will dissect the molecular rationale for this hypothesis, provide a comprehensive suite of experimental protocols to rigorously validate its mechanism of action, and offer insights into the interpretation of potential findings. Our objective is to furnish the research community with a robust framework for the investigation of this and similar quinazoline-based compounds, thereby accelerating the drug discovery and development process.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to form high-affinity interactions with the ATP-binding pocket of various protein kinases.[1] Dysregulation of protein kinase activity is a fundamental driver of numerous pathologies, most notably cancer, making them a prime target for therapeutic intervention. Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core and effectively target EGFR, a key player in cell proliferation and survival.[2] The mechanism of these inhibitors generally involves competition with endogenous ATP, thereby preventing receptor autophosphorylation and the initiation of downstream signaling cascades.[3]
The subject of this guide, this compound, is a derivative that, while not extensively studied, possesses structural features suggestive of potent kinase inhibitory activity. The dichlorination at the 2 and 4 positions provides reactive sites for the introduction of various pharmacophores, a common strategy in the synthesis of kinase inhibitors. Furthermore, the substitutions at the 6 and 7 positions of the quinazoline ring are known to significantly influence both potency and selectivity.
Hypothesized Mechanism of Action: A Structure-Activity Relationship (SAR) Perspective
Based on the established pharmacology of quinazoline derivatives, we hypothesize that this compound acts as a protein kinase inhibitor . The specific substitutions on the quinazoline ring provide crucial insights into its likely targets and inhibitory potential.
The Role of the Quinazoline Core and Dichloro Substituents
The quinazoline ring system serves as the foundational scaffold, orienting the key interacting moieties within the ATP-binding cleft of the target kinase. The chlorine atoms at the 2 and 4 positions are excellent leaving groups, making the compound a versatile intermediate for the synthesis of more complex derivatives, typically through nucleophilic substitution with anilines or other amine-containing fragments. In its current form, the dichlorinated compound is likely a precursor and would require further modification to exhibit significant biological activity. However, for the purpose of this guide, we will consider its potential as a core structure for inhibitor design.
The Influence of 6-Methoxy and 7-Fluoro Substitutions
Substitutions at the 6 and 7 positions of the quinazoline ring are critical for modulating the affinity and selectivity of the inhibitor.
-
6-Methoxy Group: The presence of a methoxy group at the 6-position is a common feature in many potent EGFR inhibitors. This electron-donating group can enhance the basicity of the quinazoline nitrogen atoms, potentially leading to stronger hydrogen bond interactions with key residues in the kinase hinge region.[2]
-
7-Fluoro Group: Fluorine substitution at the 7-position can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can alter the electronic distribution of the quinazoline ring, potentially enhancing binding affinity. Furthermore, fluorine substitution can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability.
Given these structural features, it is highly probable that this compound, upon appropriate derivatization at the 4-position with a suitable aniline moiety, will exhibit potent inhibitory activity against members of the receptor tyrosine kinase family, with EGFR being a primary candidate.
Proposed Primary Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane glycoprotein that plays a central role in regulating cell growth, proliferation, and differentiation.[4] Its aberrant activation is a hallmark of many cancers. The ATP-binding site of EGFR has been extensively characterized and is known to accommodate quinazoline-based inhibitors.
EGFR Signaling Pathway and Point of Inhibition
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which drive cell proliferation and survival.[5] A competitive inhibitor like a derivatized this compound would block the initial autophosphorylation step, thereby abrogating all downstream signaling.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Potential Secondary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6] Several quinazoline-based inhibitors have demonstrated dual inhibitory activity against both EGFR and VEGFR-2.[7]
VEGFR-2 Signaling and Rationale for Inhibition
Similar to EGFR, VEGFR-2 undergoes ligand-induced dimerization and autophosphorylation, activating downstream pathways that promote endothelial cell proliferation, migration, and survival. The structural similarity of the ATP-binding sites between EGFR and VEGFR-2 suggests that a potent EGFR inhibitor based on the this compound scaffold could also exhibit inhibitory activity against VEGFR-2.
A Framework for Mechanistic Validation: Experimental Protocols
Synthesis of a Demonstrative Active Compound
As this compound is likely a synthetic intermediate, the first step is to synthesize a biologically active derivative. A common and effective modification is the nucleophilic substitution of the 4-chloro group with a substituted aniline, such as 3-chloro-4-fluoroaniline, which is present in the approved EGFR inhibitor gefitinib.
Protocol 5.1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the precipitate by filtration and wash with cold isopropanol. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Assays: Direct Target Engagement
To directly assess the inhibitory activity of the synthesized compound against the hypothesized kinase targets, in vitro kinase assays are essential. These assays measure the enzymatic activity of purified recombinant kinases in the presence of the inhibitor.
Protocol 5.2.1: EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits that measure ATP consumption.[8][9]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the serially diluted test compound or control (e.g., gefitinib) to the appropriate wells.
-
Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Add 2 µL of the EGFR enzyme solution to all wells except the blank.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of a detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values from all other readings.
-
Plot the percent inhibition (relative to the positive control) against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 5.2.2: VEGFR-2 Kinase Inhibition Assay
This protocol is analogous to the EGFR kinase assay, with the substitution of the appropriate recombinant enzyme and substrate.[10][11]
-
Reagent Preparation:
-
Follow the same procedure as for the EGFR assay, but use recombinant human VEGFR-2 enzyme.
-
-
Assay Plate Setup and Kinase Reaction:
-
The setup and reaction conditions are identical to the EGFR assay.
-
-
Signal Detection and Data Analysis:
-
The signal detection and data analysis steps are the same as for the EGFR assay.
-
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | EGFR | 5 - 50 |
| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | VEGFR-2 | 50 - 500 |
| Gefitinib (Control) | EGFR | 20 - 40 |
| Sunitinib (Control) | VEGFR-2 | 5 - 15 |
Cell-Based Assays: Assessing Cellular Efficacy
Cell-based assays are crucial for determining the compound's activity in a more physiologically relevant context, including its ability to cross cell membranes and inhibit the target kinase within the cell.
Protocol 5.3.1: Cell Proliferation/Viability Assay
This assay measures the effect of the compound on the proliferation and viability of cancer cell lines that are known to be dependent on EGFR signaling (e.g., A431, NCI-H1975).[12]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the compound for 72 hours.
-
-
Viability Measurement (e.g., using MTT or CellTiter-Glo®):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Table 2: Hypothetical Cell Proliferation Data
| Cell Line | EGFR Status | Compound | GI50 (µM) |
| A431 | Wild-type | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | 0.1 - 1.0 |
| NCI-H1975 | L858R/T790M | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | 1.0 - 10 |
| Gefitinib | Wild-type | A431 | 0.05 - 0.5 |
Target Engagement and Downstream Signaling: Western Blot Analysis
Western blotting is a powerful technique to confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins.[13][14]
Protocol 5.4.1: Western Blot for EGFR Pathway Inhibition
-
Cell Treatment and Lysis:
-
Culture an EGFR-dependent cell line (e.g., A431) to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Caption: Experimental workflow for Western blot analysis.
Conclusion: A Path Forward for Novel Quinazoline Inhibitors
This technical guide has laid out a scientifically grounded hypothesis for the mechanism of action of this compound as a potent inhibitor of receptor tyrosine kinases, with a primary focus on EGFR. The provided structure-activity relationship rationale, coupled with a comprehensive suite of detailed experimental protocols, offers a clear and actionable roadmap for the validation of this hypothesis.
The successful execution of these experiments will not only elucidate the specific molecular interactions and cellular effects of this compound but will also provide invaluable data to guide the further development of this and other novel quinazoline-based inhibitors. By systematically applying this self-validating framework, researchers can confidently advance promising candidates through the drug discovery pipeline, ultimately contributing to the development of next-generation targeted therapies.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. rsc.org [rsc.org]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline: Core Starting Materials and Methodologies
Abstract: This technical guide provides an in-depth examination of the synthetic pathways leading to 2,4-Dichloro-7-fluoro-6-methoxyquinazoline, a pivotal intermediate in the development of targeted pharmaceutical agents, most notably the multi-kinase inhibitor Vandetanib. We will dissect the primary, field-proven synthetic route, focusing on the critical starting materials, reaction mechanisms, and detailed experimental protocols. Furthermore, this guide addresses the synthesis of the essential anthranilic acid precursor, offering a comprehensive resource for researchers and professionals in medicinal chemistry and process development.
Introduction: The Significance of this compound
Quinazoline derivatives form the structural core of numerous biologically active compounds, including several FDA-approved drugs for treating cancer, such as Iressa (Gefitinib) and Tarceva (Erlotinib).[1] These molecules typically function as kinase inhibitors by competing with ATP at the enzyme's catalytic site. This compound is a highly functionalized quinazoline scaffold that serves as a crucial building block for complex, next-generation therapeutics. Its two chlorine atoms at the 2 and 4 positions provide reactive sites for sequential, regioselective nucleophilic substitution, enabling the precise construction of target molecules like Vandetanib (Caprelsa™), which is used in the treatment of medullary thyroid cancer.[2][3]
The efficient synthesis of this key intermediate is therefore a matter of significant academic and industrial interest. Success hinges on the careful selection of starting materials and the optimization of a robust, scalable synthetic sequence. This guide elucidates the most common and reliable pathway for its preparation.
Primary Synthetic Pathway: From Anthranilic Acid to Dichloroquinazoline
The most prevalent and efficient synthesis commences with a substituted anthranilic acid, which undergoes a two-step transformation: cyclization to form the quinazoline dione, followed by a double chlorination.
The cornerstone of this synthesis is 2-amino-4-fluoro-5-methoxybenzoic acid . The entire sequence is designed to first construct the core heterocyclic system and then activate it for subsequent coupling reactions.
References
Whitepaper: Unveiling the Therapeutic Potential of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline: A Guide to Target Identification and Validation
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous targeted cancer therapies. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 2,4-Dichloro-7-fluoro-6-methoxyquinazoline. Drawing from the extensive knowledge base of quinazoline-based kinase inhibitors, we postulate its primary therapeutic targets and provide a comprehensive, field-proven framework for their experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols to accelerate the investigation of this promising compound.
Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a well-established "privileged scaffold" in drug discovery.[1][2] Its rigid structure and capacity for diverse substitutions have made it an ideal template for the design of highly potent and selective inhibitors of various protein kinases.[3] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and have revolutionized the treatment of specific cancers by targeting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[4][5][6]
The subject of this guide, this compound, possesses key structural features that suggest a strong potential for biological activity. The dichloro substitutions at the C2 and C4 positions are reactive sites, making this compound an excellent intermediate for the synthesis of a library of derivatives with diverse functionalities.[7][8] Furthermore, the fluoro and methoxy substitutions at the C7 and C6 positions, respectively, are known to modulate the pharmacokinetic and pharmacodynamic properties of quinazoline-based inhibitors, often enhancing their binding affinity and selectivity for target kinases.[9][10]
Given the wealth of data on analogous compounds, we can logically infer the most probable therapeutic targets for this compound and its subsequent derivatives. This guide will focus on the most prominent of these: the receptor tyrosine kinases (RTKs), particularly EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).
Postulated Therapeutic Targets and Rationale
The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[1] Based on extensive structure-activity relationship (SAR) studies of this chemical class, the following protein families are proposed as high-priority targets for this compound.
Epidermal Growth Factor Receptor (EGFR) Family
The EGFR family of RTKs (including EGFR/HER1, HER2, HER3, and HER4) are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[4] Quinazoline-based inhibitors have been exceptionally successful in targeting this family.[5] They typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascade.
Rationale for Targeting EGFR:
-
Proven Scaffold Efficacy: The 4-anilinoquinazoline scaffold, a likely derivative of our lead compound, is the archetypal structure for EGFR inhibitors like gefitinib and erlotinib.[5][10]
-
Favorable Substitution Patterns: The 6-methoxy and 7-fluoro substitutions on the quinazoline ring are known to enhance EGFR inhibitory activity.[9]
Vascular Endothelial Growth Factor Receptor (VEGFR) Family
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen.[9] The VEGFR family, particularly VEGFR-2, is a key mediator of this process. Dual inhibition of EGFR and VEGFR is a validated strategy in cancer therapy.
Rationale for Targeting VEGFR:
-
Multi-Targeting Potential: Many quinazoline derivatives have been developed as multi-tyrosine kinase inhibitors, targeting both EGFR and VEGFR.[1][9][11]
-
Anti-Angiogenic Effects: Inhibition of VEGFR can lead to the suppression of tumor growth and metastasis by cutting off its blood supply.[9]
Other Potential Kinase and Non-Kinase Targets
While EGFR and VEGFR are the most probable targets, the versatility of the quinazoline scaffold suggests other possibilities that should be considered in a broader screening strategy.[2] These include:
-
Platelet-Derived Growth Factor Receptor (PDGFR): Another RTK involved in angiogenesis and tumor growth.[9][12]
-
Microtubule Dynamics: Some substituted quinazolines have been shown to interfere with tubulin polymerization, a mechanism distinct from kinase inhibition.[6][9][13]
-
Poly(ADP-ribose)polymerase-1 (PARP-1): This enzyme is involved in DNA repair, and its inhibition is a therapeutic strategy for certain cancers.[5][6][14]
Experimental Workflows for Target Validation
A systematic and multi-tiered approach is essential to validate the postulated targets of this compound and its derivatives. The following experimental workflows provide a comprehensive strategy, from initial in vitro screening to cell-based functional assays.
Initial Target Engagement: Enzymatic Assays
The first step is to determine if the compound directly interacts with and inhibits the kinase activity of the purified target proteins.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
In a 384-well plate, add the kinase buffer, the peptide substrate, and the recombinant EGFR enzyme.
-
Add the serially diluted test compound or control to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: Kinase Inhibition Profile
| Target Kinase | Test Compound IC50 (nM) | Staurosporine IC50 (nM) |
| EGFR | Experimental Value | Reference Value |
| VEGFR-2 | Experimental Value | Reference Value |
| PDGFR-β | Experimental Value | Reference Value |
Cellular Activity: Anti-Proliferative Assays
To ascertain if the compound's enzymatic activity translates to a functional effect in a cellular context, anti-proliferative assays are crucial.
Experimental Protocol: Cell Viability Assay (e.g., using A549 lung cancer cells with high EGFR expression)
-
Cell Culture: Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or a reference drug (e.g., gefitinib) for 72 hours.
-
Viability Assessment:
-
Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Mechanism of Action: Downstream Signaling Analysis
To confirm that the observed cellular effects are due to the inhibition of the target pathway, it is essential to analyze the phosphorylation status of downstream signaling proteins.
Experimental Protocol: Western Blot Analysis of EGFR Pathway
-
Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Stimulation and Inhibition: Pre-treat the cells with the test compound for 2 hours, followed by stimulation with EGF (100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
Visualizing the Pathways and Workflows
Signaling Pathway of a Receptor Tyrosine Kinase
Caption: Simplified signaling cascade of a receptor tyrosine kinase (RTK) and the point of inhibition.
Experimental Workflow for Target Validation
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. biomedres.us [biomedres.us]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloroquinazoline | 607-68-1 [chemicalbook.com]
- 8. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 9. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential of substituted quinazolines to interact with multiple targets in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline Binding: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth technical framework for the in-silico investigation of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline, a substituted quinazoline derivative. While specific experimental data for this exact molecule is not extensively available in public literature, the quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This guide will, therefore, leverage the wealth of knowledge on analogous quinazoline-based compounds to establish a robust and scientifically rigorous protocol for predicting the binding behavior of this compound with high-value therapeutic targets. We will use Epidermal Growth Factor Receptor (EGFR) as our primary case study, a well-validated target for which numerous quinazoline inhibitors have been developed.[1][2][4][7][17]
The methodologies outlined herein are designed to provide a predictive framework that is both technically sound and directly applicable to drug discovery pipelines. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the potential efficacy and mechanism of action of novel quinazoline derivatives.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core, a fusion of a pyrimidine and a benzene ring, is a versatile scaffold in the design of protein kinase inhibitors.[3][5][6] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[18] Numerous FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core and effectively target kinases such as EGFR and VEGFR-2, which are implicated in various cancers.[1][4][5][7][8] The 2,4-disubstituted pattern of the user's molecule of interest suggests a potential for similar kinase-directed activity.
dot graph TD { A[Quinazoline Scaffold] --> B{Kinase ATP Binding Pocket}; B --> C[Hinge Region Interaction]; C --> D[Inhibition of Kinase Activity]; D --> E[Modulation of Cellular Signaling]; E --> F[Therapeutic Effect]; } caption: "The central role of the quinazoline scaffold in kinase inhibition."
A Systematic In-Silico Workflow for Binding Characterization
Our investigation will follow a multi-step computational workflow designed to progressively refine our understanding of the ligand-target interaction. This approach begins with a broad search for the most likely binding pose and culminates in a detailed, dynamic analysis of the protein-ligand complex.
dot graph LR { subgraph "Workflow" A[Target Selection & Preparation] --> B[Ligand Preparation]; B --> C[Molecular Docking]; C --> D[Molecular Dynamics Simulation]; D --> E[Binding Free Energy Calculation]; end } caption: "A comprehensive in-silico workflow for ligand binding analysis."
Part 1: Target Selection and Preparation
Causality: The choice of a biological target is the foundational step. Given the prevalence of quinazoline-based inhibitors for receptor tyrosine kinases, EGFR and VEGFR-2 are logical starting points.[1][3][4][6][9][10][14] For this guide, we will focus on EGFR due to the extensive availability of high-resolution crystal structures with bound quinazoline-like ligands. The quality of the initial protein structure is paramount for the accuracy of subsequent modeling steps.
Protocol: EGFR Preparation for Docking
-
Structure Retrieval: Download the crystal structure of the human EGFR kinase domain in complex with a quinazoline-based inhibitor (e.g., erlotinib, PDB ID: 1M17) from the Protein Data Bank (PDB).[18] The presence of a co-crystallized ligand helps to define the binding site.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. Retain the protein chain(s) and the co-crystallized ligand for initial validation.
-
Protein Preparation: Using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera), perform the following steps:
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Fill in missing side chains and loops where appropriate.
-
Optimize the hydrogen-bonding network.
-
Perform a restrained energy minimization to relieve any steric clashes. This should be a gentle minimization to avoid significant deviation from the crystal structure.
-
Part 2: Ligand Preparation
Causality: The ligand's three-dimensional conformation and charge distribution are critical for accurate docking and simulation. A low-energy, realistic conformation is necessary for the initial placement in the binding site.
Protocol: Preparation of this compound
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Ligand Preparation: Use a dedicated tool (e.g., LigPrep in the Schrödinger suite, or Avogadro) to:
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Generate tautomers and stereoisomers if applicable.
-
Perform a thorough conformational search and energy minimization to identify the lowest energy conformer.
-
Part 3: Molecular Docking
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[19][20][21][22] This step provides the initial structural hypothesis for the protein-ligand interaction.
Protocol: Docking this compound into EGFR
-
Grid Generation: Define the docking grid, which represents the volume of the binding site where the docking algorithm will search for poses. The grid should be centered on the co-crystallized ligand (if present) or a predicted binding site.
-
Docking Execution: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the prepared EGFR structure.[21] It is advisable to use multiple docking algorithms and scoring functions to build confidence in the predicted binding mode.
-
Pose Analysis: Analyze the top-ranked docking poses. Look for key interactions that are characteristic of quinazoline inhibitors of EGFR, such as:
-
A hydrogen bond between the N1 of the quinazoline ring and the backbone NH of Met793 in the hinge region.
-
Hydrophobic interactions with residues in the active site.
-
-
Redocking Validation (Self-Validation): As a crucial control, re-dock the co-crystallized ligand (e.g., erlotinib) into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) (< 2.0 Å).
| Docking Parameter | Typical Value/Setting | Rationale |
| Grid Center | Centered on co-crystallized ligand | Defines the search space for docking. |
| Grid Size | 20 x 20 x 20 Å | Sufficient to encompass the binding site. |
| Docking Precision | Standard Precision (SP) or Extra Precision (XP) | Balances computational cost and accuracy. |
| Number of Poses | 10-20 | To sample a range of possible binding modes. |
Part 4: Molecular Dynamics Simulation
Causality: While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[23][24] MD simulations can assess the stability of the predicted binding pose and reveal subtle conformational changes.[23]
Protocol: MD Simulation of the EGFR-Ligand Complex
-
System Setup:
-
Use a simulation package like GROMACS or AMBER.[25][26][27][28][29][30]
-
Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand (e.g., using CGenFF or GAFF).
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions with restraints on the protein and ligand heavy atoms.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions, gradually releasing the restraints.
-
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) without restraints.
-
Trajectory Analysis: Analyze the simulation trajectory to assess:
-
RMSD: To evaluate the stability of the protein and the ligand's binding pose.
-
Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.
-
dot graph TD { A[Docked Complex] --> B[Solvation & Ionization]; B --> C[Energy Minimization]; C --> D[NVT Equilibration (Heating)]; D --> E[NPT Equilibration (Pressure)]; E --> F[Production MD]; F --> G[Trajectory Analysis]; } caption: "Workflow for Molecular Dynamics Simulation."
Part 5: Binding Free Energy Calculations
Causality: Binding free energy calculations provide a quantitative estimate of the binding affinity between the ligand and the protein.[31][32][33] This is a more rigorous approach than docking scores for ranking potential inhibitors.
Protocol: MM/PBSA or MM/GBSA Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating binding free energies from MD simulation trajectories.[32]
-
Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone. The binding free energy is then calculated as: ΔG_binding = G_complex - (G_protein + G_ligand)
-
Averaging: Average the binding free energy over all the extracted snapshots.
| Energy Component | Description |
| ΔE_MM | Molecular mechanics energy (van der Waals + electrostatic) |
| ΔG_solv | Solvation free energy (polar + non-polar) |
| -TΔS | Conformational entropy change upon binding |
Note on Alchemical Free Energy Calculations: For even higher accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed.[34][35][36] These methods are more computationally expensive but can provide more precise predictions of relative binding affinities between a series of congeneric ligands.[34][37]
Conclusion and Future Directions
This in-depth technical guide provides a robust computational framework for investigating the binding of this compound to protein kinases, with a specific focus on EGFR. By following this systematic workflow, researchers can generate testable hypotheses about the ligand's binding mode, stability, and affinity. The insights gained from these in-silico studies can be invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
The self-validating nature of this protocol, including redocking of known inhibitors and assessing the dynamic stability of the complex, provides confidence in the generated predictions. Future work should focus on experimental validation of the computational hypotheses through techniques such as X-ray crystallography and in vitro binding assays.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]
- 15. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]
- 16. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 17. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 26. GROMACS Tutorials [mdtutorials.com]
- 27. Protein-Ligand Complex [mdtutorials.com]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
- 30. bioinformaticsreview.com [bioinformaticsreview.com]
- 31. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. dasher.wustl.edu [dasher.wustl.edu]
- 36. theory.rutgers.edu [theory.rutgers.edu]
- 37. Using AMBER18 for Relative Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Nucleus: A Privileged Scaffold in Modern Oncology—An In-depth Technical Guide to the Discovery and History of Fluoro-Methoxy-Quinazoline Compounds
Foreword: The Genesis of Targeted Therapy
The narrative of cancer therapeutics has been one of relentless evolution. From the blunt instruments of cytotoxic chemotherapy, the field has matured into an era of precision medicine, where therapies are designed to selectively engage molecular targets that drive oncogenesis. Central to this paradigm shift has been the targeting of protein kinases, enzymes that act as critical nodes in the intricate signaling networks governing cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them compelling targets for therapeutic intervention.[2]
Within the vast landscape of kinase inhibitors, the quinazoline scaffold has emerged as a particularly fruitful starting point for the development of potent and selective anticancer agents.[3][4] This guide provides a comprehensive technical exploration of a specific, yet profoundly impactful, class of these compounds: the fluoro-methoxy-substituted quinazolines. We will dissect their discovery, delve into the intricacies of their synthesis and structure-activity relationships (SAR), and elucidate the experimental workflows that brought them from the laboratory to clinical triumphs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical chapter in oncology.
The Rise of the Quinazoline Scaffold: From Serendipity to Rational Design
The journey of the quinazoline nucleus in oncology was not a direct path but rather a convergence of medicinal chemistry exploration and a burgeoning understanding of cancer biology. Early investigations into heterocyclic compounds revealed the diverse biological activities of the quinazoline core.[5] However, its true potential as a kinase inhibitor scaffold was unlocked through systematic screening and rational design efforts aimed at targeting the adenosine triphosphate (ATP) binding site of protein kinases.[6]
The seminal moment arrived with the realization that the 4-anilinoquinazoline framework could effectively mimic the binding of ATP to the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various epithelial tumors.[7] This discovery laid the groundwork for the development of the first generation of EGFR tyrosine kinase inhibitors (TKIs).
The Significance of Fluoro and Methoxy Substitutions: A Deliberate Enhancement
The deliberate incorporation of fluorine and methoxy groups onto the quinazoline and anilino moieties was a pivotal step in optimizing the therapeutic potential of these early inhibitors. These substitutions were not arbitrary; they were the result of meticulous SAR studies aimed at enhancing potency, selectivity, and pharmacokinetic properties.
-
Fluorine Substitution: The introduction of a fluorine atom, typically at the 4-position of the 3-chloroaniline moiety, significantly enhances binding affinity. The high electronegativity of fluorine allows it to form favorable interactions, including hydrogen bonds and dipole-dipole interactions, within the ATP-binding pocket of EGFR. Furthermore, fluorine substitution can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.
-
Methoxy Substitution: Methoxy groups, commonly found at the 6- and 7-positions of the quinazoline ring, play a crucial role in modulating solubility and potency. These electron-donating groups can increase the basicity of the quinazoline nitrogen, facilitating a key hydrogen bond interaction with a conserved threonine residue in the kinase hinge region. Additionally, the methoxy groups contribute to the overall physicochemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Landmark Fluoro-Methoxy-Quinazoline Compounds: A Trio of Triumphs
The strategic incorporation of fluoro and methoxy substituents culminated in the development of several landmark drugs that have transformed the treatment landscape for various cancers.
Gefitinib (Iressa®): The Pioneer
Gefitinib was one of the first EGFR TKIs to receive regulatory approval, heralding a new era of targeted therapy for non-small cell lung cancer (NSCLC).[8] Its discovery was a landmark achievement, validating EGFR as a druggable target and demonstrating the clinical potential of the 4-anilinoquinazoline scaffold.[9]
Chemical Structure: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
The development of gefitinib was a testament to the power of hypothesis-driven drug discovery. Researchers at AstraZeneca systematically explored modifications to the 4-anilinoquinazoline core to optimize its inhibitory activity against EGFR.[7] The inclusion of the 3-chloro-4-fluoroaniline moiety and the 7-methoxy group were critical for its potent and selective inhibition of EGFR.
Erlotinib (Tarceva®): A Close Follower with a Distinct Profile
Erlotinib, another first-generation EGFR TKI, shares a similar mechanism of action with gefitinib but possesses a distinct chemical structure and clinical profile.[10]
Chemical Structure: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
The key structural difference lies in the 3-ethynylphenyl group and the 6,7-bis(2-methoxyethoxy) substituents on the quinazoline ring. These modifications were introduced to enhance the compound's interaction with the EGFR active site and to improve its pharmacokinetic properties.[11] Erlotinib demonstrated significant clinical activity in NSCLC and later gained approval for the treatment of pancreatic cancer.[10]
Lapatinib (Tykerb®/Tyverb®): A Dual Inhibitor with Broader Reach
Lapatinib represents a significant advancement, as it is a dual inhibitor of both EGFR (ErbB1) and HER2 (ErbB2), another member of the ErbB family of receptor tyrosine kinases.[1] This dual activity provides a broader spectrum of anticancer efficacy, particularly in HER2-positive breast cancer.
Chemical Structure: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine
The discovery of lapatinib was a result of a deliberate effort to design inhibitors that could overcome the limitations of single-target agents and address the complexity of cancer cell signaling.[1] Its unique structure, featuring a furan ring and a sulfonyl-containing side chain, contributes to its potent and dual inhibitory activity.
The Scientific Underpinnings: Synthesis and Structure-Activity Relationship (SAR)
The successful development of these fluoro-methoxy-quinazoline compounds hinged on a deep understanding of their chemical synthesis and the intricate relationship between their structure and biological activity.
General Synthetic Strategies
The synthesis of 4-anilinoquinazolines typically involves a multi-step process, with the key step being the construction of the quinazoline core followed by the introduction of the substituted aniline moiety.
A common synthetic route is depicted below:
Caption: Generalized synthetic workflow for 4-anilinoquinazolines.
The specific reagents and reaction conditions are tailored for each target molecule, often involving protection and deprotection steps to ensure regioselectivity.
Structure-Activity Relationship (SAR) Insights
The extensive SAR studies conducted on the 4-anilinoquinazoline scaffold have yielded several key principles that guide the design of potent and selective EGFR inhibitors:
| Structural Position | Favorable Substituents | Rationale |
| Quinazoline C4 | Substituted Aniline | Mimics the adenine moiety of ATP, crucial for binding. |
| Quinazoline C6, C7 | Small, electron-donating groups (e.g., -OCH3) | Enhance potency and solubility; facilitate key hydrogen bonding. |
| Aniline Ring | Halogens (e.g., -Cl, -F) at meta and para positions | Increase binding affinity through favorable interactions in a hydrophobic pocket. |
| Aniline Para Position | Solubilizing groups (e.g., morpholinoalkoxy) | Improve pharmacokinetic properties. |
These SAR principles are not merely empirical observations but are grounded in the structural biology of the EGFR kinase domain. X-ray crystallography studies have revealed the precise binding modes of these inhibitors, providing a molecular basis for the observed SAR.
Experimental Protocols: From Bench to Bedside
The discovery and development of fluoro-methoxy-quinazoline compounds rely on a cascade of robust and validated experimental workflows.
Key Experimental Workflow for Kinase Inhibitor Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel kinase inhibitor:
Caption: A streamlined workflow for kinase inhibitor drug discovery.
Step-by-Step Methodologies
4.2.1. Synthesis of a Generic 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline
This protocol is a generalized representation and requires optimization for specific target molecules.
-
Cyclization: A mixture of 2-amino-4-methoxybenzoic acid and an excess of formamide is heated at 150-180°C for 2-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield the 7-methoxyquinazolin-4(3H)-one intermediate.
-
Chlorination: The quinazolinone intermediate is suspended in a suitable solvent (e.g., toluene) with a catalytic amount of N,N-dimethylformamide (DMF). Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) is added dropwise at room temperature, and the mixture is then refluxed for 2-6 hours. The solvent and excess chlorinating agent are removed under reduced pressure to give the crude 4-chloro-7-methoxyquinazoline.
-
Nucleophilic Aromatic Substitution: The crude 4-chloro-7-methoxyquinazoline is dissolved in a suitable solvent such as isopropanol or acetonitrile. An equimolar amount of 3-chloro-4-fluoroaniline is added, and the mixture is heated to reflux for 4-8 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with the solvent, and dried. Further purification can be achieved by recrystallization or column chromatography.
4.2.2. In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the EGFR enzyme and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
4.2.3. Cell Proliferation Assay (Example: MTT Assay)
-
Cell Culture: Culture a relevant cancer cell line (e.g., A431 for EGFR overexpressing) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Signaling Pathways and Mechanism of Action
Fluoro-methoxy-quinazoline compounds primarily exert their anticancer effects by inhibiting the EGFR signaling pathway. Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating cascades such as the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[1]
Fluoro-methoxy-quinazoline inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by fluoro-methoxy-quinazoline compounds.
Conclusion and Future Perspectives
The discovery and development of fluoro-methoxy-quinazoline compounds represent a paradigm of modern drug discovery, showcasing the power of rational design, meticulous SAR studies, and a deep understanding of cancer biology. Gefitinib, erlotinib, and lapatinib have not only provided significant clinical benefits to countless patients but have also paved the way for subsequent generations of more potent and selective kinase inhibitors.
The journey, however, is far from over. The emergence of drug resistance remains a significant clinical challenge, necessitating the development of novel strategies to overcome it. Future research in this area will likely focus on:
-
Next-Generation Inhibitors: Designing compounds that can effectively target resistance mutations in EGFR.
-
Combination Therapies: Exploring synergistic combinations of fluoro-methoxy-quinazoline inhibitors with other targeted agents or immunotherapies.
-
Novel Delivery Systems: Developing innovative drug delivery technologies to enhance the therapeutic index of these compounds.
The legacy of fluoro-methoxy-quinazoline compounds is indelible. They have not only transformed the treatment of several cancers but have also provided a blueprint for the successful development of targeted therapies, a legacy that will continue to inspire and guide cancer research for years to come.
References
- 1. Lessons from the drug discovery of lapatinib, a dual ErbB1/2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline using phosphorus oxychloride.
An Application Guide for the Synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline Utilizing Phosphorus Oxychloride
This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of this compound, a key intermediate in the development of targeted therapeutics. This guide emphasizes mechanistic understanding, detailed experimental protocols, and critical safety considerations when employing phosphorus oxychloride as the chlorinating agent.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline derivatives are a cornerstone of modern medicinal chemistry, renowned for their diverse biological activities.[1] Many approved drugs, particularly in oncology, feature this heterocyclic system. Specifically, 4-anilinoquinazolines like Gefitinib and Erlotinib are potent tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers.[2][3] The title compound, this compound, serves as a versatile and highly reactive precursor for building a library of such bioactive molecules. The chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions to introduce desired pharmacophores.
This application note details the robust conversion of the corresponding quinazolinedione to the dichloro derivative using phosphorus oxychloride (POCl₃), a powerful and widely used reagent for this transformation.[4]
Reaction Mechanism: The Role of Phosphorus Oxychloride
The chlorination of a quinazolin-2,4-dione with phosphorus oxychloride is not a simple dehydration/chlorination but a multi-step process. Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side-product formation. The reaction proceeds in two distinct stages: phosphorylation followed by nucleophilic substitution.[5][6][7]
-
Activation via Phosphorylation : The starting material, 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione, exists in tautomeric equilibrium with its dihydroxy form. The oxygen of the hydroxyl or keto group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphate ester intermediate. This step effectively converts the poor hydroxyl leaving group into a much better phosphate leaving group.[5][8]
-
Nucleophilic Displacement : A chloride ion (Cl⁻), present in the POCl₃ medium, then acts as a nucleophile, attacking the electrophilic carbon (C4 or C2) of the quinazoline ring. This results in the displacement of the phosphate group and the formation of the C-Cl bond.
-
Catalysis with Tertiary Amines : The reaction is often facilitated by the addition of a high-boiling tertiary amine, such as N,N-diethylaniline or N,N-dimethylaniline.[1][9] The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the products and preventing potential side reactions.
The overall transformation can be visualized as follows:
Caption: Key stages of the POCl₃-mediated chlorination of a quinazolinedione.
Experimental Protocol
This protocol outlines the synthesis of this compound from its corresponding dione precursor.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 7-Fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione | 210.16 | 10.0 g | 1.0 | Starting material. Ensure it is dry. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 60 mL | ~14 | Reagent and solvent. Use fresh. |
| N,N-Diethylaniline | 149.23 | 7.8 mL | 1.1 | Base catalyst. |
| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction/purification. |
| Toluene | 92.14 | As needed | - | For azeotropic removal of POCl₃. |
| Ice | - | ~500 g | - | For quenching. |
| Saturated NaHCO₃ solution | - | As needed | - | For neutralization wash. |
| Brine | - | As needed | - | For final wash. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying organic layer. |
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Step-by-Step Procedure
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), a thermometer, and a magnetic stirrer, add 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione (10.0 g, 47.6 mmol).
-
Addition of Reagents : In a well-ventilated fume hood, add phosphorus oxychloride (60 mL, 645 mmol) to the flask. Begin stirring the suspension. Slowly add N,N-diethylaniline (7.8 mL, 52.4 mmol) dropwise to the mixture.[1]
-
Heating : Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in ice/water and extracting with ethyl acetate. The reaction is complete when the starting material spot has disappeared.
-
Removal of Excess POCl₃ : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess phosphorus oxychloride by rotary evaporation under reduced pressure. To aid in the complete removal, toluene (2 x 30 mL) can be added and co-evaporated.[11]
-
Reaction Quench (CRITICAL STEP) : Very slowly and carefully, pour the cooled, viscous residue onto a vigorously stirred mixture of crushed ice and water (~500 mL) in a large beaker.[1][9] This step is highly exothermic and will generate HCl fumes; perform this in an efficient fume hood.
-
Product Isolation : A precipitate will form. Continue stirring the slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper). This removes any residual phosphoric acid.
-
Drying : Dry the crude product under vacuum to yield this compound. The expected yield of the crude product is typically high (>85%).[10]
-
Purification (Optional) : If required, the crude solid can be further purified by recrystallization from a suitable solvent (e.g., acetone, ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[12]
Safety and Handling Precautions
Phosphorus oxychloride (POCl₃) is an extremely hazardous substance. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
PPE : Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Toxicity and Corrosivity : POCl₃ is highly toxic upon inhalation, corrosive to the skin and eyes, and can cause severe burns. It is a lachrymator.
-
Reactivity : It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[2] The quenching step is the most hazardous part of this procedure and must be performed with extreme care and appropriate scale-up considerations.
-
Waste Disposal : All POCl₃-contaminated glassware and waste must be neutralized and disposed of according to institutional safety guidelines.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance : Typically a white to light yellow or brown solid.[10][13]
-
Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR spectroscopy can confirm the structure. The aromatic protons will show characteristic shifts and coupling constants.
-
Mass Spectrometry (MS) : ESI-MS will show the molecular ion peak [M+H]⁺ with the characteristic isotopic pattern for two chlorine atoms.
-
Melting Point : A sharp melting point indicates high purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; poor quality POCl₃. | Extend reflux time; ensure reaction reaches >100 °C; use freshly opened POCl₃. |
| Low Yield | Incomplete precipitation during quench; loss during transfers. | Ensure quench mixture is cold and stirred well; be meticulous during filtration and washing. |
| Dark-colored Product | Side reactions due to high temperature or impurities. | Purify via column chromatography or recrystallization with activated charcoal. |
| Difficult Filtration | Product is too fine or oily. | Allow the quenched slurry to stir longer to granulate; consider extraction with a solvent like DCM instead of filtration if the product is oily. |
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 13. 2,4-Dichloro-7-fluoroquinazoline synthesis - chemicalbook [chemicalbook.com]
High-Throughput Purification of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline using Preparative Reversed-Phase HPLC
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The inherent complexities of its synthesis, often yielding a mixture of related impurities and unreacted starting materials, necessitate a robust purification strategy to ensure high purity (>98%) required for subsequent synthetic steps and biological screening. We present a detailed methodology employing reversed-phase high-performance liquid chromatography (RP-HPLC), optimized for both analytical method development and preparative-scale purification. The causality behind critical experimental choices—including column chemistry, mobile phase composition, and gradient optimization—is explained to provide researchers with a foundational understanding for adapting this protocol to similar quinazoline derivatives.
Introduction: The Need for Purity in Quinazoline Scaffolds
The quinazoline core is a privileged scaffold in modern pharmacology, forming the structural basis for numerous FDA-approved drugs, particularly in oncology (e.g., Gefitinib, Erlotinib). This compound serves as a versatile intermediate, with its reactive chloro-groups at the C2 and C4 positions allowing for sequential nucleophilic substitution to build molecular complexity.[1][2] The presence of even minor impurities can lead to significant by-product formation in subsequent reactions, complicating downstream purification and potentially leading to false positives or negatives in biological assays.
Therefore, achieving high purity of this intermediate is not merely a procedural step but a critical prerequisite for the integrity of the drug discovery cascade. While techniques like recrystallization or flash column chromatography can be used for initial cleanup, they often fail to resolve closely related structural analogues.[3] Preparative HPLC, with its superior resolving power, is the preferred method for obtaining material of >98% purity.[3] This guide details a systematic approach to developing and executing an efficient RP-HPLC purification for this specific compound.
Compound Analysis & Methodological Rationale
A successful purification strategy begins with an understanding of the target molecule's physicochemical properties. These properties dictate the interactions with the HPLC stationary and mobile phases, forming the basis for separation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Justification for HPLC Method Choice |
|---|---|---|---|
| Molecular Formula | C₉H₅Cl₂FN₂O | [4] | The presence of heteroatoms (N, O) and halogens (Cl, F) imparts polarity. |
| Molecular Weight | 247.05 g/mol | [4] | Suitable for standard C18 column pore sizes (e.g., 100-190 Å).[5] |
| Structure | Aromatic quinazoline ring | [4][6] | The aromatic system ensures strong UV absorbance, making UV-Vis detection highly effective. The overall structure is moderately non-polar, ideal for reversed-phase chromatography.[7][8] |
| Predicted Polarity | Moderately non-polar | Inferred | The hydrophobic aromatic core is balanced by polar functional groups. This allows for strong retention on a non-polar stationary phase (C18) and elution with a polar mobile phase (Water/Acetonitrile).[9] |
Rationale for Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the most widely used separation technique, accounting for over 65% of all HPLC separations.[9] It is ideally suited for molecules like this compound, which possess a degree of hydrophobicity.[9] The separation mechanism relies on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., octadecyl-silane, C18). A polar mobile phase is used, and its composition is tuned to control the elution of the analyte.[8][9] By gradually increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase—a technique known as gradient elution—compounds are eluted in order of increasing hydrophobicity.[10][11]
Experimental Protocol: From Crude Material to Purified Compound
This protocol is designed as a self-validating system, beginning with analytical-scale method development and seamlessly scaling to preparative purification, followed by purity verification.
Materials & Instrumentation
Table 2: Required Reagents, Consumables, and Instrumentation
| Category | Item | Specifications |
|---|---|---|
| Solvents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC Grade, Type I Ultrapure | |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher | |
| Reagents | Crude this compound | As synthesized |
| Columns | Analytical Column | C18, 5 µm, 4.6 x 150 mm |
| Preparative Column | C18, 5-10 µm, 21.2 x 250 mm (or similar) | |
| Consumables | Syringe Filters | 0.45 µm PTFE or Nylon |
| HPLC Vials | 2 mL screw top | |
| Fraction Collection Tubes | Appropriate volume for expected peaks | |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Data Acquisition | Chromatography Data System (CDS) |
| | Post-Processing | Rotary Evaporator or Lyophilizer (Freeze-Dryer) |
Workflow Overview
The purification process follows a logical sequence to ensure efficiency and high-quality results. Each step is critical for the success of the subsequent one.
Caption: A typical workflow for the purification of quinazoline derivatives using preparative HPLC.[3]
Step-by-Step Methodology
Step 1: Sample Preparation
-
Weigh the crude this compound.
-
Dissolve the material in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Causality: DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. However, large injection volumes can distort peak shape, so it is used sparingly.
-
Dilute the DMSO stock with Acetonitrile (ACN) to the final desired concentration. A good starting point is a 1:4 ratio of DMSO:ACN. The goal is to keep the sample dissolved while minimizing the strength of the injection solvent relative to the initial mobile phase conditions.[12]
-
Filter the entire sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the injector or column frit.[13]
Step 2: Analytical Method Development
-
Install the analytical C18 column (4.6 x 150 mm).
-
Set up the mobile phases:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A / 10% B) for at least 10 column volumes.[12]
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Set the UV detector to monitor at a primary wavelength of 254 nm. Causality: Aromatic compounds like quinazolines strongly absorb UV light at 254 nm, providing high sensitivity.
-
Inject a small volume (5-10 µL) of the filtered sample solution.
-
Run a scouting gradient to determine the approximate elution conditions:
-
Time (min) | % A (Water) | % B (ACN)
-
0.0 | 90 | 10
-
20.0 | 10 | 90
-
25.0 | 10 | 90
-
25.1 | 90 | 10
-
30.0 | 90 | 10
-
-
Analyze the resulting chromatogram to identify the retention time of the main peak and its separation from major impurities. Optimize the gradient to improve resolution around the target peak.
Step 3: Preparative HPLC Purification
-
Switch to the preparative C18 column (21.2 x 250 mm).
-
Adjust the flow rate and gradient time to scale up from the analytical method. A common scaling factor based on column cross-sectional area is (d_prep / d_anal)². For 21.2 mm and 4.6 mm columns, this factor is approximately 21. Therefore, the flow rate should be increased to ~20 mL/min. The gradient time should also be proportionally increased to maintain resolution.
-
Equilibrate the preparative column thoroughly with the initial mobile phase conditions.
-
Inject the maximum possible volume of the filtered crude sample without overloading the column. This is determined empirically but can be estimated during analytical runs.
-
Run the scaled-up preparative gradient.
-
Configure the fraction collector to collect fractions based on the UV signal threshold and/or slope, ensuring the entire peak is captured across multiple tubes.
Step 4: Post-Purification Processing
-
Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method to determine its purity.
-
Combine all fractions that meet the purity requirement (e.g., >98%).
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a dry, fluffy powder.
Troubleshooting Common HPLC Issues
Even with a robust protocol, problems can arise. Regular maintenance and careful observation are key to consistent results.[12][14]
Table 3: HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High System Backpressure | 1. Clogged column inlet frit. 2. Particulates from sample. 3. Mobile phase precipitation. | 1. Reverse-flush the column (follow manufacturer's guide). 2. Always filter samples before injection.[13] 3. Ensure mobile phase components are fully miscible. |
| Broad or Split Peaks | 1. Column overload. 2. Injection solvent incompatible with mobile phase. 3. Column degradation. | 1. Dilute the sample or reduce injection volume.[15] 2. Dissolve the sample in the initial mobile phase whenever possible.[12] 3. Replace the guard or main column. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuating column temperature. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily; ensure accurate mixing.[14][15] 2. Use a column oven to maintain a constant temperature.[12] 3. Check pump seals and fittings for leaks or salt buildup.[12] |
| No Peaks or Low Sensitivity | 1. Detector lamp failure. 2. Incorrect wavelength setting. 3. Injector malfunction. | 1. Check lamp status and usage hours. 2. Verify the detection wavelength is appropriate for the analyte. 3. Ensure the injector needle is reaching the sample and aspirating correctly.[15] |
Conclusion
This application note details an effective and reproducible RP-HPLC protocol for the purification of this compound. By following a systematic approach of analytical method development followed by a scaled-up preparative run, researchers can consistently obtain this key synthetic intermediate with a purity exceeding 98%. The principles and troubleshooting guidance provided herein are broadly applicable and can serve as a valuable resource for scientists working on the purification of other small molecule drug candidates.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. appretech.com [appretech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 2,4-Dichloro-7-fluoro-6-Methoxy-quinazoline | 864292-37-5 [amp.chemicalbook.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. m.youtube.com [m.youtube.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Application Note & Protocol: Leveraging the 2,4-Dichloro-7-fluoro-6-methoxyquinazoline Scaffold for the Development of Potent Kinase Inhibitors
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline ring system is a foundational "privileged scaffold" in medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1] Its rigid, bicyclic structure provides an ideal framework for positioning functional groups to interact with the ATP-binding pocket of protein kinases. Several FDA-approved drugs, including Gefitinib (Iressa®), Lapatinib (Tykerb®), and Afatinib (Gilotrif®), are built upon this core, demonstrating its clinical significance.[2][3][4] These agents primarily function by inhibiting key drivers of tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5][6]
This document focuses on 2,4-Dichloro-7-fluoro-6-methoxyquinazoline , a highly functionalized intermediate designed for the efficient synthesis of next-generation kinase inhibitors. The electron-withdrawing fluorine and activating methoxy groups on the benzene ring, combined with the reactive chlorine atoms at the C2 and C4 positions, make this scaffold a versatile starting point for creating diverse libraries of potent and selective inhibitors.
This guide will detail the strategic use of this scaffold, followed by robust, validated protocols for evaluating the synthesized derivatives in both biochemical and cell-based kinase inhibition assays.
Part 1: From Scaffold to Inhibitor: A Synthetic Strategy
The primary utility of this compound lies in its capacity for sequential nucleophilic aromatic substitution (SNAr). The chlorine at the C4 position is significantly more reactive than the one at C2, allowing for a controlled, stepwise introduction of different aniline or amine functionalities. This differential reactivity is the cornerstone of synthesizing potent 4-anilinoquinazoline inhibitors.
A typical synthetic workflow involves:
-
Step A (C4 Substitution): Reaction of the dichloro-quinazoline scaffold with a desired aniline derivative in a suitable solvent like isopropanol. This reaction proceeds selectively at the C4 position to yield a 2-chloro-4-anilinoquinazoline intermediate.[7]
-
Step B (C2 Substitution/Modification): The less reactive C2 chlorine can then be displaced by another nucleophile under more forcing conditions (e.g., microwave heating) or modified through cross-coupling reactions to introduce further diversity and optimize pharmacological properties.[8]
This strategic approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Part 2: Biochemical Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)
This protocol describes a homogenous, luminescence-based assay to measure the direct inhibitory effect of synthesized compounds on target kinase activity by quantifying ADP production.[9]
Scientific Principle
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where the kinase converts ATP to ADP. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which is then used by luciferase to produce a light signal. The amount of light produced is directly proportional to the kinase activity. Inhibitors will reduce kinase activity, leading to a lower luminescent signal.
Materials and Reagents
-
Synthesized quinazoline derivatives
-
DMSO (Anhydrous)
-
Recombinant target kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Ultra-pure)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Step-by-Step Protocol
-
Compound Preparation: a. Prepare a 10 mM stock solution of each synthesized inhibitor in 100% DMSO. b. Create a serial dilution series of each compound. A common starting point is a 10-point, 3-fold dilution series in DMSO, starting from 1 mM. This will cover a wide concentration range to accurately determine the IC₅₀.
-
Kinase Reaction Setup (Example for a 10 µL reaction): a. To each well of a white assay plate, add 1 µL of the compound dilution from step 1b. For control wells, add 1 µL of DMSO. b. Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing the target kinase and its specific substrate at 2X the final desired concentration. c. Prepare a 2X ATP solution in Kinase Buffer at 2X the final desired concentration (often at the Kₘ for the specific kinase). d. Add 4 µL of the 2X Kinase/Substrate solution to each well. e. To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final volume is 10 µL.
-
Assay Controls (Crucial for Data Integrity):
-
0% Inhibition (High Signal): Wells containing enzyme, substrate, ATP, and DMSO vehicle. This represents maximum kinase activity.
-
100% Inhibition (Background): Wells containing substrate, ATP, and DMSO, but no enzyme. This measures the background signal.
-
Positive Control: A known inhibitor for the target kinase (e.g., Gefitinib for EGFR) should be run in parallel to validate assay performance.
-
-
Kinase Reaction Incubation: a. Mix the plate gently on a plate shaker for 30 seconds. b. Incubate the plate at room temperature for 60 minutes (incubation time may need optimization depending on the kinase).
-
Signal Generation: a. Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. d. Incubate at room temperature for 30 minutes to stabilize the signal.
-
Data Acquisition: a. Measure luminescence using a plate-reading luminometer.
Part 3: Cell-Based Assay Protocol (CellTiter-Glo® Viability Assay)
This protocol measures the effect of the synthesized compounds on the viability of cancer cell lines that are dependent on the target kinase.
Scientific Principle
The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[9] The reagent lyses cells to release ATP, which is used in a luciferase reaction to generate a luminescent signal proportional to the number of viable cells. A decrease in signal indicates cytotoxic or cytostatic effects of the compound.
Step-by-Step Protocol
-
Cell Seeding: a. Select a cancer cell line known to overexpress or be dependent on the target kinase (e.g., A431 cells for EGFR). b. Seed the cells into a white, clear-bottom 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the synthesized compounds in complete growth medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or DMSO vehicle control. c. Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Data Acquisition: a. Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence with a plate reader.
Part 4: Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
For each compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background))
-
Signal_Inhibitor is the signal from wells with the test compound.
-
Signal_Max is the average signal from the 0% inhibition (DMSO) wells.
-
Signal_Background is the average signal from the 100% inhibition (no enzyme) wells.
-
-
Generate Dose-Response Curve:
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
-
Determine IC₅₀/GI₅₀:
-
Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism or R to fit the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) for the biochemical assay or the half-maximal growth inhibitory concentration (GI₅₀) for the cell-based assay.[9]
-
Data Summary
Quantitative results for a library of synthesized derivatives should be summarized for easy comparison.
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cellular GI₅₀ (nM) [Cell Line] |
| Derivative-1 | EGFR | 15.2 | 120.5 [A431] |
| Derivative-2 | EGFR | 8.7 | 65.3 [A431] |
| Derivative-3 | EGFR | 150.4 | >1000 [A431] |
| Gefitinib (Control) | EGFR | 5.1 | 45.8 [A431] |
Conclusion
The this compound scaffold is a powerful tool for the discovery of novel kinase inhibitors. Its strategic design facilitates efficient, combinatorial synthesis of diverse compound libraries. By coupling this synthetic versatility with robust biochemical and cell-based screening protocols, such as the ADP-Glo™ and CellTiter-Glo® assays, researchers can effectively identify and optimize lead candidates for targeted cancer therapy. The self-validating nature of the described protocols, through the mandatory inclusion of appropriate controls, ensures data integrity and confidence in the generated structure-activity relationships.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note & Protocol: High-Purity Recrystallization of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline via recrystallization. Quinazoline derivatives are pivotal intermediates in medicinal chemistry and drug development, recognized for their broad spectrum of biological activities.[1] Achieving high purity of these intermediates is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in chemical principles to ensure a robust and reproducible purification process.
Introduction: The Rationale for High-Purity Quinazolines
This compound is a key building block in the synthesis of a variety of biologically active molecules. The dichloro substitution at the 2 and 4 positions provides reactive sites for the introduction of diverse functionalities, making it a versatile precursor for targeted therapies. Impurities from the synthesis, such as unreacted starting materials or by-products, can interfere with downstream reactions, leading to lower yields and the formation of difficult-to-separate side products.[2] Therefore, an effective purification strategy is paramount.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. This protocol has been optimized to provide a reliable method for obtaining high-purity this compound.
Health and Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Halogenated organic compounds and their reagents can be hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[4]
-
Handling: Avoid skin and eye contact. In case of contact, rinse the affected area immediately with copious amounts of water.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Protocol: Recrystallization of this compound
This protocol is designed to be a self-validating system. Each step includes an explanation of its purpose to allow for troubleshooting and adaptation.
Materials and Equipment
-
Crude this compound
-
Acetone (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Vacuum oven
Step-by-Step Procedure
Step 1: Solvent Selection and Rationale
The choice of solvent is the most critical parameter in recrystallization. Based on the successful recrystallization of the structurally similar 2,4-dichloro-7-fluoroquinazoline from acetone, this solvent is selected as the starting point.[1] Acetone is a moderately polar solvent with a relatively low boiling point (56 °C), which facilitates its removal from the purified crystals.
Step 2: Dissolution of the Crude Product
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of acetone to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring. Add acetone portion-wise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution. This is crucial for maximizing the yield.
Step 3: Hot Filtration (Optional but Recommended)
If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary to remove them.
-
Pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization).
-
Place a piece of fluted filter paper in the pre-heated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, warm flask. This step should be performed rapidly to prevent the desired compound from crystallizing in the funnel.
Step 4: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the recovery of the purified compound.
Step 5: Isolation of Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold acetone.
-
Turn on the vacuum and pour the cold crystalline mixture into the funnel.
-
Wash the crystals with a small amount of ice-cold acetone to remove any residual soluble impurities. Use a minimal amount of cold solvent to avoid dissolving the product.
-
Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.
Step 6: Drying the Purified Product
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques such as:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.[2]
-
Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the chemical structure and identify any remaining impurities.[2]
Visualization of the Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization protocol.
References
Evaluating Quinazoline Derivatives as Anti-inflammatory Agents: A Comprehensive In Vitro Protocol
An Application Note for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed framework for assessing the anti-inflammatory potential of novel quinazoline derivatives using a robust in vitro model. Quinazolines represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4] This document outlines a validated workflow employing lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to mimic an inflammatory response. We present step-by-step protocols for quantifying key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), while ensuring that the observed effects are not due to cytotoxicity through a cell viability assay. The scientific rationale behind each step is explained to provide researchers with the expertise to implement and adapt these methods for screening and characterizing their quinazoline-based compounds.
Scientific Background: Understanding the Inflammatory Cascade
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[5] The search for novel anti-inflammatory agents is paramount, and quinazoline derivatives have emerged as a promising scaffold for drug discovery.[6][7][8]
1.1. The Lipopolysaccharide (LPS) Model of Inflammation
To study anti-inflammatory compounds in vitro, a reliable method to induce an inflammatory state is required. Bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[9] In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a cascade of intracellular signaling events that culminate in the production of inflammatory mediators.[10][11][12] The RAW 264.7 murine macrophage cell line is a widely accepted model for these studies due to its robust and reproducible response to LPS stimulation.[9][13]
1.2. Key Signaling Pathways: NF-κB and MAPKs
The binding of LPS to TLR4 activates two principal downstream signaling pathways that are central regulators of the inflammatory response: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[10][14][15][16]
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[10] LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus.[11][13][16] In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS).[5][10]
-
MAPK Pathway: The MAPK family includes key kinases such as p38, ERK1/2, and JNK.[17] These kinases are activated by upstream signaling events following TLR4 engagement and play crucial roles in regulating the synthesis and stability of inflammatory mediator mRNAs and proteins.[14][17][18]
Many anti-inflammatory quinazoline compounds exert their effects by targeting one or more components of these pathways.[8][19]
Caption: LPS-induced inflammatory signaling pathways in macrophages.
Core Experimental Workflow
The evaluation of a quinazoline derivative follows a logical, multi-stage process. The primary goal is to determine if the compound can reduce the production of inflammatory markers in LPS-stimulated cells without causing cell death.
Caption: High-level workflow for screening quinazoline derivatives.
Detailed Experimental Protocols
3.1. Protocol 1: Cell Culture and Treatment
-
Rationale: This protocol establishes the foundational cell culture model. Pre-treatment with the test compound allows it to enter the cells and potentially inhibit signaling pathways before the inflammatory stimulus is introduced.
-
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Quinazoline derivatives dissolved in DMSO (stock solution)
-
Sterile 96-well cell culture plates
-
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into 96-well plates at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and allow them to adhere overnight.[20]
-
Prepare serial dilutions of the quinazoline derivatives in DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (medium with 0.1% DMSO) and a "medium only" control.
-
Incubate the plates for 1-2 hours at 37°C.
-
Introduce the inflammatory stimulus by adding 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the "no LPS" control wells).
-
3.2. Protocol 2: Cell Viability (MTT Assay)
-
Rationale: It is crucial to confirm that any reduction in inflammatory markers is due to the anti-inflammatory action of the compound and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell metabolic activity and viability.[22]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
After the 24-hour LPS incubation, carefully centrifuge the plate (if cells are in suspension) or directly aspirate the supernatant from the wells. Retain this supernatant at -80°C for NO and cytokine analysis.
-
Add 100 µL of fresh serum-free medium to the remaining cells.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[23]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[22][23]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[23]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3.3. Protocol 3: Nitric Oxide Measurement (Griess Assay)
-
Rationale: During inflammation, iNOS expression is upregulated, leading to a large production of NO. NO is a highly reactive and unstable molecule, but it quickly oxidizes to stable nitrite (NO₂⁻) in the culture medium.[25] The Griess assay is a simple colorimetric method to quantify nitrite levels as a proxy for NO production.[21][25]
-
Materials:
-
Procedure:
-
Prepare a standard curve using sodium nitrite (0-100 µM) in fresh culture medium.
-
In a new 96-well plate, add 50 µL of the cell culture supernatant (harvested in step 3.2.1) to each well.[21][26]
-
Add 50 µL of the freshly mixed Griess Reagent to all wells containing standards and samples.[21]
-
Incubate at room temperature for 15 minutes, protected from light.[5][26]
-
Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
3.4. Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
-
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose production is tightly regulated by the NF-κB and MAPK pathways.[28] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these proteins in the culture supernatant.[29]
-
Materials:
-
Commercial ELISA kits for murine TNF-α and IL-6. These kits typically include:
-
Capture antibody-coated 96-well plate
-
Detection antibody (biotinylated)
-
Recombinant cytokine standards
-
Avidin-HRP (or Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash and assay diluent buffers
-
-
-
Procedure:
-
Follow the manufacturer's protocol precisely. A general workflow is provided below.
-
Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.
-
Add 100 µL of standards and thawed cell culture supernatants to the appropriate wells of the antibody-coated plate.[30]
-
Incubate for 2 hours at room temperature.[31]
-
Wash the wells multiple times with the provided Wash Buffer to remove unbound proteins.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour.[30]
-
Wash the wells again.
-
Add 100 µL of Avidin-HRP conjugate and incubate for 30-60 minutes.
-
Wash the wells a final time to remove unbound enzyme conjugate.
-
Add 100 µL of the substrate solution and incubate in the dark for 15-20 minutes, allowing for color development.[30]
-
Add 50-100 µL of Stop Solution to each well.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Data Presentation and Interpretation
Results should be presented clearly to allow for straightforward interpretation. Compounds are typically considered promising if they significantly reduce NO and cytokine levels at non-cytotoxic concentrations.
Table 1: Effect of Quinazoline Derivative (QD-X) on Cell Viability and Inflammatory Markers
| Treatment (µM) | Cell Viability (% of Control) | NO Production (% Inhibition) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control (No LPS) | 100 ± 5.2 | - | 25.3 ± 4.1 | 15.8 ± 3.5 |
| LPS (1 µg/mL) | 98.7 ± 4.8 | 0 | 3450.1 ± 150.2 | 1890.5 ± 95.7 |
| LPS + QD-X (1) | 97.5 ± 5.1 | 15.2 ± 2.5 | 2980.4 ± 130.6 | 1650.2 ± 88.1 |
| LPS + QD-X (5) | 95.8 ± 4.9 | 45.8 ± 3.1 | 1870.6 ± 99.4 | 980.7 ± 55.3** |
| LPS + QD-X (10) | 93.2 ± 5.5 | 78.3 ± 4.2 | 750.2 ± 50.8 | 425.1 ± 30.9 |
| LPS + QD-X (25) | 65.1 ± 6.0* | 89.1 ± 3.9 | 410.5 ± 41.2 | 210.6 ± 25.4 |
*Data are presented as mean ± SD. Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001. Note the drop in viability at 25 µM, suggesting that inhibition at this concentration may be partially due to cytotoxicity.
References
- 1. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. actascientific.com [actascientific.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. ijfmr.com [ijfmr.com]
- 7. ujpronline.com [ujpronline.com]
- 8. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 16. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 17. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 19. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mjas.analis.com.my [mjas.analis.com.my]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT (Assay protocol [protocols.io]
- 25. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
High-Throughput Screening and Cellular Characterization of Quinazoline-Based EGFR Inhibitors
An Application Guide:
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, frequently through overexpression or activating mutations, is a well-established driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] This has rendered EGFR a prime target for therapeutic intervention.[6][7] The quinazoline scaffold has emerged as a privileged structure in the design of potent EGFR tyrosine kinase inhibitors (TKIs), leading to the development of several FDA-approved drugs such as gefitinib and erlotinib.[3][5][8][9] These compounds typically function by competing with ATP for the binding site within the EGFR kinase domain, thereby blocking receptor autophosphorylation and halting downstream signaling cascades.[10][11]
This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals to reliably assess the inhibitory activity of novel quinazoline compounds against EGFR. We present field-proven protocols for both direct enzymatic inhibition and cell-based efficacy, ensuring a robust and translatable characterization of inhibitor potency and mechanism of action. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Scientific Background: EGFR Signaling and Inhibition
Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues on its intracellular domain.[6][12] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades critical for cell function.[3][13] The two primary pathways activated are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for controlling gene transcription and driving cell proliferation.[11][13][14]
-
PI3K-AKT-mTOR Pathway: A major driver of cell survival, growth, and anti-apoptotic signals.[6][11][13][14]
Quinazoline-based TKIs are designed to interrupt the very first step of this cascade—receptor autophosphorylation. By occupying the ATP-binding pocket of the kinase domain, they prevent the transfer of phosphate to tyrosine residues, effectively silencing the downstream proliferative and survival signals.[10][11]
Experimental Workflow: A Two-Phase Approach
A robust evaluation of an EGFR inhibitor involves a logical progression from a direct, cell-free biochemical assay to a more physiologically relevant cell-based context.
Protocol 1: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of quinazoline compounds on recombinant EGFR kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[15]
A. Rationale
This assay provides a direct measure of the compound's potency against the isolated EGFR enzyme, free from confounding factors like cell permeability or off-target cellular effects. It is ideal for initial screening and for determining the half-maximal inhibitory concentration (IC50).
B. Materials
-
Recombinant Human EGFR Kinase Enzyme (Promega, V3831 or similar)
-
Poly (Glu, Tyr) 4:1 Substrate
-
ATP (Adenosine Triphosphate)
-
EGFR Kinase Reaction Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[15]
-
Test Quinazoline Compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
C. Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution (e.g., 10-point, 3-fold) of the test compounds in 100% DMSO. A top concentration of 10 mM is a common starting point. Further dilute these stock solutions in the Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup (5 µL total volume):
-
Initiate Kinase Reaction:
-
Terminate Reaction and Detect ADP:
-
Generate Luminescence Signal:
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the EGFR kinase activity.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of test compounds on the proliferation and viability of an EGFR-dependent cancer cell line (e.g., A431, which overexpresses EGFR, or PC-9, which has an activating EGFR mutation).[7] The MTT assay is a colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells, forming a purple formazan product.[16][17]
A. Rationale
This assay determines the cellular potency of the inhibitor, reflecting a combination of its enzymatic inhibition, cell permeability, and metabolic stability. It provides a more physiologically relevant measure of a compound's potential as a therapeutic agent.
B. Materials
-
EGFR-dependent cell line (e.g., A431, PC-9)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT Reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[18]
-
96-well flat-bottom cell culture plates
-
Spectrophotometer plate reader (570 nm)
C. Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[18]
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with equivalent DMSO concentration).
-
Include "no-cell" blanks containing medium only.[19]
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings and ensures a sufficient dynamic range to observe anti-proliferative effects.
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
This protocol provides a method to directly visualize and semi-quantify the inhibition of EGFR autophosphorylation in cells, confirming on-target activity.
A. Rationale
While a proliferation assay shows a downstream effect, Western blotting confirms that the compound is working via the intended mechanism—inhibiting the phosphorylation of EGFR. This is a critical step for validating a compound's mechanism of action.[1][6]
B. Materials
-
A431 cells (or other high-EGFR expressing line)
-
Serum-free and complete culture medium
-
Human Epidermal Growth Factor (EGF)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies).[1]
-
Primary Antibodies: Rabbit anti-phospho-EGFR (e.g., Tyr1173) and Rabbit/Mouse anti-total-EGFR.[20][21]
-
Loading Control Antibody (e.g., anti-β-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescent Substrate
-
Imaging system (e.g., digital imager)
C. Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium. This reduces basal EGFR activity.
-
Pre-treat cells with various concentrations of the quinazoline inhibitor (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce robust EGFR phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][6]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against phospho-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[1][6]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[1][6]
-
Wash three times with TBST.
-
-
Detection and Re-probing:
Data Analysis and Interpretation
A. IC50/GI50 Determination
For both biochemical and cell proliferation assays, data should be analyzed using a non-linear regression model (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.
-
Convert compound concentrations to their logarithm.
-
Normalize the data: Set the average signal from the vehicle control (no inhibitor) as 100% activity/viability and the signal from the highest inhibitor concentration or a positive control inhibitor (e.g., gefitinib) as 0%.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (for biochemical assays) or GI50/IC50 (for cell-based assays), which is the concentration of inhibitor required to reduce the signal by 50%.
B. Example Data Presentation
| Compound | EGFR Kinase IC50 (nM) [Biochemical] | A431 Cell GI50 (nM) [Cell-Based] |
| Quinazoline-X | 5.2 | 85.4 |
| Quinazoline-Y | 15.8 | 450.1 |
| Gefitinib (Control) | 25.1 | 150.5 |
Note: This table compiles hypothetical data for illustrative purposes.
C. Western Blot Interpretation
The intensity of the bands should be quantified using densitometry software (e.g., ImageJ).[6] The key analysis is the ratio of the phospho-EGFR signal to the total EGFR signal for each condition. A potent inhibitor will show a dose-dependent decrease in the p-EGFR/Total EGFR ratio upon EGF stimulation, confirming its ability to engage and inhibit the target in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. promega.com [promega.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. atcc.org [atcc.org]
- 20. youtube.com [youtube.com]
- 21. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Cytotoxic Profile of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of cell viability assays for evaluating 2,4-dichloro-7-fluoro-6-methoxyquinazoline and its derivatives. This document emphasizes the rationale behind experimental design, ensuring robust and reproducible data generation for novel therapeutic candidates.
Introduction: The Therapeutic Potential of Quinazoline Scaffolds
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, most notably in oncology.[1][2] Many FDA-approved drugs, such as gefitinib and erlotinib, are quinazoline-based compounds that have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer.[3][4]
The anticancer properties of quinazoline derivatives often stem from their ability to inhibit protein tyrosine kinases, which are crucial enzymes in the signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Specifically, many quinazoline-based compounds are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5] The core structure of this compound suggests a strong potential for kinase inhibition, making it and its derivatives promising candidates for anticancer drug discovery. A critical initial step in evaluating these novel compounds is to determine their effect on cell viability and to quantify their cytotoxic or cytostatic potential.
Strategic Selection of Cell Viability Assays
Choosing the appropriate cell viability assay is paramount for obtaining meaningful data. The selection depends on the specific research question, the anticipated mechanism of action of the compound, and the available laboratory equipment. It is often advisable to use multiple assays that measure different cellular parameters to gain a comprehensive understanding of the compound's effects.[6]
Here, we discuss four commonly employed assays, each with a distinct underlying principle.
Tetrazolium Reduction Assays (MTT, MTS)
-
Principle: These colorimetric assays measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow) to a formazan product (purple).[7] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[7][8]
-
Expertise & Experience: The MTT assay is a classic, cost-effective method. However, it requires a solubilization step to dissolve the formazan crystals, which can introduce an extra source of error.[7] The MTS assay is a more modern alternative where the formazan product is soluble in the cell culture medium, simplifying the protocol to a homogeneous "add-and-measure" format.[7][8][9]
-
Trustworthiness: While robust, these assays can be influenced by compounds that affect cellular metabolism without directly causing cell death. Therefore, a decrease in signal may indicate either cytotoxicity or a reduction in metabolic rate.
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)
-
Principle: This assay quantifies the amount of adenosine triphosphate (ATP) present, which is a key indicator of metabolically active cells.[10][11] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the ATP concentration.[8][10]
-
Expertise & Experience: The CellTiter-Glo® assay is known for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, making it highly suitable for high-throughput screening (HTS).[10][11][12] The luminescent signal is also very stable, offering flexibility in measurement timing.[10][11]
-
Trustworthiness: This is a highly reliable method for assessing cell viability as ATP levels are a direct and early indicator of cellular health. A rapid depletion of ATP is a hallmark of cytotoxicity.
Cytotoxicity Assays (LDH Release)
-
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13] The amount of LDH in the supernatant is proportional to the number of dead or dying cells.[13]
-
Expertise & Experience: The LDH assay is a direct measure of cytotoxicity and cell lysis. It is often used as a complementary assay to metabolic assays like MTT or ATP-based assays to confirm that a reduction in viability is due to cell death rather than just growth inhibition.[14]
-
Trustworthiness: The assay is straightforward and reliable. However, the timing of the measurement is crucial, as LDH can degrade in the culture medium over time.[15]
Apoptosis Assays
-
Principle: These assays detect the biochemical and morphological changes characteristic of apoptosis, or programmed cell death. Common methods include measuring the activity of caspases (key enzymes in the apoptotic cascade) or detecting the externalization of phosphatidylserine on the cell surface (e.g., with Annexin V staining).[6][16][17]
-
Expertise & Experience: Apoptosis assays provide mechanistic insight into how a compound is inducing cell death.[14][16][18] This is particularly relevant for targeted therapies like kinase inhibitors, which often trigger apoptotic pathways.[16]
-
Trustworthiness: These assays are highly specific for apoptosis and can distinguish it from necrosis. Using multiple apoptosis markers can provide a very robust assessment of the mode of cell death.[6]
| Assay Type | Parameter Measured | Advantages | Disadvantages | Best For |
| MTT | Mitochondrial metabolic activity | Inexpensive, well-established | Insoluble product, requires solubilization step | Initial screening, labs with spectrophotometers |
| MTS | Mitochondrial metabolic activity | Soluble product, homogeneous format | More expensive than MTT | High-throughput screening, simplified workflows |
| CellTiter-Glo® | Intracellular ATP levels | Highly sensitive, wide dynamic range, stable signal | Requires a luminometer, more expensive | Potency determination (IC50), HTS |
| LDH Release | Membrane integrity (cell death) | Direct measure of cytotoxicity, simple | Released LDH can be unstable, timing is critical | Confirming cytotoxicity, mechanistic studies |
| Apoptosis Assays | Caspase activity, etc. | Provides mechanistic insight into cell death pathway | Can be more complex and time-consuming | Elucidating mechanism of action |
Experimental Workflows and Protocols
The following protocols are designed for a 96-well plate format but can be adapted for other formats.
General Experimental Workflow
The overall process for evaluating the effect of quinazoline derivatives on cell viability follows a standardized workflow.
Caption: General workflow for cell viability assays.
Protocol 1: MTT Assay for Cell Viability[7][9][20]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Causality: Overnight incubation allows cells to adhere and enter a logarithmic growth phase, ensuring a consistent starting point.
-
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).[19]
-
Causality: A serial dilution allows for the determination of a dose-response relationship and the calculation of the IC50 value. The vehicle control is crucial to ensure that the solvent used to dissolve the compound does not have a cytotoxic effect.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][19] Incubate for an additional 2-4 hours at 37°C.
-
Causality: This incubation period allows for sufficient time for the mitochondrial dehydrogenases in viable cells to convert the MTT to formazan.
-
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[20]
-
Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate absorbance measurement.
-
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at 570 nm using a microplate reader.[8][20]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay[11][13][22]
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[10][12]
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled 96-well plates to prevent well-to-well crosstalk of the luminescent signal.[21]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Transfer the buffer to the lyophilized CellTiter-Glo® Substrate bottle to reconstitute the reagent. Mix gently until the substrate is fully dissolved.[12][21]
-
Causality: Proper reconstitution of the reagent is critical for the enzymatic reaction that produces the luminescent signal.
-
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12][21]
-
Causality: The luciferase enzyme in the reagent has optimal activity at room temperature. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12][21] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][21]
-
Causality: Shaking ensures complete lysis of the cells, releasing all the ATP for the reaction. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][21]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.[21]
Protocol 3: LDH Cytotoxicity Assay[16][23][24]
Principle: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[13]
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.
-
Controls: Prepare the following controls on the same plate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (often provided in the kit, e.g., Triton X-100) for 45 minutes before the assay.[22]
-
Background control: Medium without cells.
-
Causality: These controls are essential for calculating the percentage of cytotoxicity. The maximum release control represents 100% cell death.
-
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[23]
-
Causality: Centrifugation pellets any detached cells, ensuring that only the LDH released into the medium is measured.
-
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[22]
Data Analysis and Interpretation
For all assays, the data should be processed to determine the effect of the quinazoline derivatives on cell viability.
-
Background Subtraction: Subtract the average absorbance/luminescence of the background control wells (medium only) from all other readings.
-
Percentage Viability Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells using the following formula:
% Cell Viability = (Signal of treated cells / Signal of vehicle control cells) x 100
-
IC50 Determination: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data to a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the cell viability).
Mechanistic Insights: Targeting Kinase Signaling Pathways
Quinazoline derivatives frequently exert their anticancer effects by inhibiting tyrosine kinases like EGFR and VEGFR.[3][24][25] Understanding these pathways is crucial for interpreting the results of cell viability assays.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), activates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[26] Quinazoline inhibitors compete with ATP for the binding site in the kinase domain of EGFR, blocking its activation.[2]
Caption: Inhibition of the EGFR signaling pathway.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[25][27] Its activation by VEGF triggers pathways that lead to endothelial cell proliferation, migration, and survival, which are essential for tumor growth.[27] Quinazoline derivatives can inhibit VEGFR-2, thereby exerting anti-angiogenic effects.[25][27][28]
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijpbs.com [ijpbs.com]
- 6. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cohesionbio.com [cohesionbio.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. tandfonline.com [tandfonline.com]
- 17. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where do impurities typically originate?
The synthesis of this compound generally follows a two-step process starting from a substituted anthranilic acid. The key stages are:
-
Cyclization: 2-Amino-4-fluoro-5-methoxybenzoic acid is reacted with a source of carbon and nitrogen (like urea or sodium cyanate) to form the heterocyclic intermediate, 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione.
-
Chlorination: The quinazoline-2,4-dione intermediate is then chlorinated using an excess of a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline, to yield the final product.
Impurities primarily arise from incomplete reactions or side reactions during these two critical steps. The chlorination step is particularly susceptible to generating process-related impurities.
Q2: I'm observing a significant amount of a mono-chloro species in my crude product. What is it and how can I prevent its formation?
This is one of the most common issues. The impurity is likely a mixture of 2-chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one and 4-chloro-7-fluoro-6-methoxyquinazolin-2(1H)-one . These arise from the incomplete chlorination of the quinazoline-2,4-dione intermediate.
Causality and Prevention:
-
Insufficient Chlorinating Agent: The conversion of the dione to the dichloro product requires at least two equivalents of the chlorinating agent (e.g., POCl₃). However, due to the harsh reaction conditions and potential for reagent degradation, a significant excess (typically 5-10 fold) is recommended to drive the reaction to completion.
-
Low Reaction Temperature or Time: The chlorination reaction is endothermic and requires high temperatures (typically 100-120 °C) to proceed efficiently. Ensure the reaction mixture reaches and maintains the target temperature for a sufficient duration (often several hours). Reaction progress should be monitored by a suitable analytical technique like HPLC or TLC.
-
Poor Solubility: The quinazoline-2,4-dione starting material may have poor solubility in the chlorinating agent alone. The addition of a high-boiling point, inert co-solvent like toluene or using a phase-transfer catalyst can sometimes improve reaction efficiency, although this can complicate downstream processing.
Troubleshooting Workflow for Incomplete Chlorination:
Caption: Troubleshooting workflow for incomplete chlorination.
Q3: My final product has a dark color and contains residual phosphorus compounds. How do I remove them?
Dark coloration and phosphorus-based impurities are characteristic issues when using phosphorus oxychloride (POCl₃). After the reaction, POCl₃ is quenched, typically with ice water, which hydrolyzes it into phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).
-
Phosphoric Acid Residues: These non-volatile acidic impurities can co-precipitate with your product. An effective removal strategy involves triturating or re-slurrying the crude solid product in a non-polar solvent like hexanes or heptane, or even carefully with cold water or a dilute sodium bicarbonate solution, followed by filtration.
-
Colored Impurities: These are often polymeric by-products formed under the harsh, acidic, and high-temperature conditions of the reaction. A common and effective purification method is to dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel or activated carbon. The non-polar product will elute, while the polar, colored impurities will be adsorbed.
Troubleshooting Guide: Common Impurities and Their Mitigation
This table summarizes the most common impurities, their likely sources, and recommended analytical and purification methods.
| Impurity Name | Structure / Type | Typical Source | Recommended Analytical Method | Mitigation & Removal Strategy |
| Starting Material | 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione | Incomplete chlorination reaction. | HPLC, LC-MS | Increase reaction temperature, time, and excess of POCl₃. Easily removed by silica gel chromatography as it is highly polar. |
| Mono-chloro Impurity | 2-chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one | Incomplete chlorination. | HPLC, LC-MS (distinguishable by mass) | Drive chlorination to completion. Can be separated by careful silica gel chromatography, but prevention is better. |
| Over-chlorination Byproduct | e.g., Chloro-alkyl side chain impurity | Reaction of solvent (if reactive) or degradation of starting material followed by chlorination. | GC-MS, LC-MS/MS | Use inert solvents. Ensure high purity of starting materials. |
| Phosphorus Residues | Phosphoric acid, polyphosphates | Hydrolysis of the chlorinating agent (POCl₃). | ICP-MS (for elemental phosphorus), ³¹P NMR | Thorough aqueous workup. Trituration of the crude product with water or a non-polar solvent. |
| Polymeric By-products | High molecular weight colored species | High-temperature degradation and side reactions. | GPC (Gel Permeation Chromatography) | Pass a solution of the crude product through a plug of activated carbon or silica gel. Recrystallization. |
Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Impurity Profiling
This protocol provides a general method for monitoring the progress of the chlorination reaction.
-
Sample Preparation: Carefully quench ~50 µL of the reaction mixture in 10 mL of a 1:1 acetonitrile/water solution. Neutralize with a saturated sodium bicarbonate solution if necessary. Dilute further to an appropriate concentration (~0.1 mg/mL).
-
HPLC System & Column:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm and 280 nm.
-
-
Gradient Elution:
-
Start at 10% B, hold for 1 min.
-
Linear gradient to 95% B over 15 min.
-
Hold at 95% B for 5 min.
-
Return to 10% B over 1 min and re-equilibrate for 3 min.
-
-
Expected Elution Order: 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione (most polar, earliest elution) -> Mono-chloro intermediates -> this compound (least polar, latest elution).
Protocol 2: Purification via Silica Gel Plug Filtration
This method is effective for removing polar and colored impurities from the final product.
-
Prepare the Plug: In a fritted glass funnel, place a small layer of sand, followed by a 3-4 inch layer of silica gel, and top with another layer of sand.
-
Equilibrate: Pass a non-polar solvent (e.g., hexanes or a 9:1 hexanes/ethyl acetate mixture) through the plug until the silica is fully wetted.
-
Load the Sample: Dissolve the crude this compound in a minimum amount of a suitable solvent like dichloromethane or 100% ethyl acetate.
-
Elute: Carefully add the sample solution to the top of the plug. Elute the product using a non-polar solvent system (e.g., starting with hexanes and gradually increasing the polarity with ethyl acetate). The desired product is non-polar and should elute quickly, while the colored, polar impurities will remain adsorbed at the top of the silica plug.
-
Collect and Concentrate: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified solid.
Impurity Formation Pathway:
Caption: Key steps and points of impurity formation.
Technical Support Center: Optimizing Phosphorus Oxychloride Reactions for Quinazoline Synthesis
Welcome to the technical support center for quinazoline synthesis using phosphorus oxychloride (POCl₃). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful, yet often challenging, cyclization reaction. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common experimental hurdles, and provide actionable solutions to optimize your synthetic outcomes.
Introduction: The Power and Pitfalls of POCl₃ in Heterocyclic Chemistry
Phosphorus oxychloride is a potent dehydrating and chlorinating agent, widely employed in the synthesis of heterocyclic compounds. Its application in quinazoline ring closure, often via a Vilsmeier-Haack or Bischler-Napieralski type mechanism, is a cornerstone of medicinal chemistry.[1][2] This reaction allows for the efficient construction of the quinazoline scaffold from readily available precursors like N-arylacetamides or quinazolinones.[3]
However, the high reactivity of POCl₃ also presents significant challenges. Reactions can be difficult to control, yields can be inconsistent, and the workup procedure is notoriously hazardous if not performed correctly.[4] This guide provides the expert insights needed to navigate these complexities, ensuring safe, reproducible, and high-yielding syntheses.
Reaction Mechanism: The Vilsmeier-Haack Cyclization Pathway
Understanding the reaction mechanism is crucial for effective troubleshooting. In a typical synthesis starting from an N-arylacetamide and a formylating agent like N,N-dimethylformamide (DMF), POCl₃ acts as an activator to generate the electrophilic Vilsmeier reagent. This reagent then drives the intramolecular electrophilic aromatic substitution required for ring closure.
The key steps are:
-
Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the highly electrophilic chloroiminium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration, driven by POCl₃, lead to the formation of the quinazoline ring.
Caption: Generalized Vilsmeier-Haack mechanism for quinazoline synthesis.
Critical Reaction Parameters
Success in this reaction hinges on the careful control of several key parameters. The table below summarizes these factors, their typical ranges, and the rationale for their importance.
| Parameter | Typical Range | Rationale & Expert Insights |
| Temperature | 0°C to Reflux (90-110°C) | Critical for selectivity and safety. Initial addition of POCl₃ should be done at low temperatures (0-5°C) to control the exothermic reaction and prevent side product formation. The subsequent cyclization often requires heating to 80-90°C to proceed to completion.[3] |
| POCl₃ Stoichiometry | 3 - 15 equivalents | Excess is often required. While mechanistically only one equivalent is needed, an excess of POCl₃ is typically used to drive the reaction to completion and act as a solvent. However, a large excess complicates the workup. |
| Solvent | Neat (POCl₃), DMF, Acetonitrile | Solvent choice affects reactivity. Using POCl₃ as the solvent is common but can lead to harsh conditions.[4] Acetonitrile or other inert solvents can offer better temperature control and a milder reaction environment.[5] |
| Reaction Time | 1 - 16 hours | Monitor by TLC. Reaction times are highly substrate-dependent. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) to determine the optimal time and avoid degradation of the product.[5] |
| Work-up/Quenching | Slow addition to ice/water or aqueous base | Safety is paramount. The quenching of excess POCl₃ is highly exothermic and potentially dangerous. The reaction mixture should always be added slowly to a large volume of crushed ice or a stirred, cold aqueous base (e.g., NaHCO₃ solution).[4][6] A delayed exotherm can occur if quenching is incomplete at low temperatures.[6] |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of quinazolines using POCl₃.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
A1: This is a frequent problem that can stem from several sources. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Moisture Contamination: POCl₃ reacts violently with water.[4] Even trace amounts of moisture in your starting materials, solvent, or glassware can consume the reagent, preventing the desired reaction. Ensure all components are rigorously dried before use.
-
Suboptimal Temperature: The reaction has distinct temperature requirements. The initial phosphorylation/activation stage is often performed at low temperatures (< 25°C), while the final cyclization requires heating (70-90°C) to drive the reaction to completion.[3] Failure to reach the necessary reflux temperature can result in an incomplete reaction.
-
Reagent Decomposition: The intermediate formed after the initial reaction can be prone to hydrolysis. If the reaction is stopped prematurely, this intermediate may revert to the starting material during aqueous workup.[4]
-
Insufficient Activation: If your aromatic substrate is electron-deficient, the cyclization may be sluggish. In such cases, harsher conditions, such as using phosphorus pentoxide (P₂O₅) in refluxing POCl₃, may be necessary.[1][2]
Q2: The reaction mixture turned into a dark, intractable tar. Can I salvage my product?
A2: The formation of tar is usually a sign of decomposition due to excessive heat or highly reactive substrates.
-
Cause: This often happens if the initial addition of POCl₃ is done too quickly or at too high a temperature, leading to an uncontrolled exothermic reaction and subsequent charring.
-
Solution: While salvaging the product from a thick tar is difficult, you can attempt to dissolve the crude mixture in a large volume of a suitable solvent (like dichloromethane or ethyl acetate) and wash it extensively with aqueous base.[5] This may help remove some of the charred material. For future attempts, the key is prevention: ensure slow, dropwise addition of POCl₃ into a well-stirred, cooled (0°C) solution of your starting material.[7]
Q3: How do I safely quench a large excess of POCl₃?
A3: This is the most critical safety consideration for this reaction. The standard and safest procedure is a reverse quench .[6]
-
Protocol: Prepare a large beaker with crushed ice and water (or a saturated sodium bicarbonate solution). While stirring vigorously, slowly and carefully add the reaction mixture dropwise via an addition funnel.
-
Why it's safer: Adding the reactive mixture to the quench solution ensures that the POCl₃ is always the limiting reagent in the quench, preventing a large, uncontrolled buildup of unreacted material.[4]
-
Caution: Never add water or ice directly to the reaction flask.[8][9] This can cause a violent, delayed exothermic reaction that can eject the contents from the flask.[4] Performing the quench at slightly elevated temperatures (e.g., 35-40°C) with a buffered solution can sometimes ensure more instantaneous and complete hydrolysis, preventing the buildup of unstable intermediates.[6]
Q4: What is the best way to purify the crude quinazoline product?
A4: The purification strategy depends on the nature of your product and the impurities present.
-
Initial Workup: After quenching, the product is typically extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. Washing the organic layer with brine and drying over anhydrous sodium sulfate (Na₂SO₄) is standard practice.[7]
-
Column Chromatography: This is the most common method for purifying quinazoline derivatives.[5][10] Silica gel is the standard stationary phase, and a gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.
-
Recrystallization: If your crude product is a solid and of reasonable purity, recrystallization can be a highly effective and scalable purification method.[10] You will need to screen for a solvent system where your compound is soluble when hot but sparingly soluble when cold.
Example Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline (A Related Heterocycle)
This protocol for a Vilsmeier-Haack cyclization provides a practical template that can be adapted for quinazoline synthesis.
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of the N-arylacetamide (5 mmoles) in dry DMF (15 mmoles) to 0-5°C using an ice bath.
-
POCl₃ Addition: Add phosphorus oxychloride (60 mmoles) dropwise to the stirred solution, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 80-90°C. Stir at this temperature for 4-16 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice.
-
Work-up: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 6-7.
-
Extraction & Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[5]
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Dichloro-quinazoline Derivatives
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for the synthesis of dichloro-quinazoline derivatives. This document is designed for researchers, chemists, and drug development professionals who are actively working with these important heterocyclic compounds. Dichloro-quinazolines are critical intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2]
However, their synthesis is not without challenges. This guide provides in-depth, field-proven insights into common side reactions and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2,4-dichloroquinazoline, and what are the primary challenges?
The most prevalent and industrially applicable method involves a two-step process:
-
Cyclization: Anthranilic acid is reacted with a cyanate source (like potassium cyanate) to form 2,4(1H,3H)-quinazolinedione (also known as benzoyleneurea).[1]
-
Chlorination: The resulting quinazolinedione is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 2,4-dichloroquinazoline.[1][3][4][5]
The primary challenges encountered are:
-
Incomplete Chlorination: Failure to convert both hydroxyl groups of the tautomeric dione form to chlorides, resulting in chloro-hydroxyquinazoline impurities.
-
Hydrolysis: The dichloro-quinazoline product is highly susceptible to hydrolysis, which can occur during the reaction workup, leading to the reformation of the starting dione or mono-chloro derivatives.[6]
-
Purification Difficulties: Removing excess POCl₃ and polar byproducts can be challenging and requires specific workup procedures.
-
Formation of N-oxides: Under certain conditions, oxidation of the quinazoline nitrogen atoms can occur, leading to undesired N-oxide byproducts.[7][8][9]
Q2: Why is the C4-chloro group more reactive than the C2-chloro group in nucleophilic substitution reactions?
The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the one at C2.[10][11] This regioselectivity is due to electronic factors within the quinazoline ring system. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more prone to nucleophilic attack.[11] This allows for selective functionalization at the C4 position by using mild reaction conditions, while harsher conditions are required to substitute the C2-chloro group.[10]
Troubleshooting Guide: Side Reactions & Solutions
Problem 1: Low Yield of 2,4-Dichloroquinazoline Due to Incomplete Chlorination
Q: My final product is contaminated with a significant amount of a polar, insoluble material that I suspect is unreacted 2,4-quinazolinedione or a mono-chloro intermediate. How can I drive the chlorination to completion?
A: This is a classic issue of incomplete reaction. The conversion of the stable, amide-like quinazolinedione to the dichloro-derivative requires forcing conditions. Here are the key parameters to control:
-
Cause - Insufficient POCl₃: The amount of phosphorus oxychloride used is critical. It acts as both the chlorinating agent and often as the solvent. Using a large excess ensures the reaction equilibrium is pushed towards the product.
-
Solution: A common protocol uses a significant excess of POCl₃ (e.g., 10-20 equivalents relative to the quinazolinedione) to serve as the reaction medium.[3]
-
Cause - Inadequate Temperature or Reaction Time: The chlorination reaction has a high activation energy and requires elevated temperatures to proceed efficiently.
-
Solution: The reaction mixture should be heated to reflux (the boiling point of POCl₃ is ~106 °C) and maintained for a sufficient duration. Reaction times of 2-5 hours are typical.[3] Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is fully consumed.
-
Cause - Lack of a Catalyst/Activator: While POCl₃ can perform the chlorination alone, the reaction rate can be significantly enhanced by an activator.
-
Solution: The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-dimethylaniline is a common industrial practice.[12][13] These compounds react with POCl₃ to form the highly reactive Vilsmeier reagent (in situ), which is a more potent chlorinating agent than POCl₃ alone.[13][14]
Optimized Chlorination Conditions
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective and serves as a solvent.[3] |
| Equivalents of POCl₃ | 10-20 equivalents | Drives reaction to completion. |
| Catalyst | N,N-dimethylformamide (DMF) or N,N-dimethylaniline | Forms Vilsmeier reagent for faster, more efficient chlorination.[12][13][14] |
| Temperature | Reflux (~106 °C) | Overcomes the activation energy barrier.[12] |
| Reaction Time | 2-5 hours (TLC monitored) | Ensures complete conversion of starting material.[3] |
Problem 2: Product Decomposition and Hydrolysis During Workup
Q: After my reaction is complete, I try to isolate the product by pouring the mixture into water, but I get a low yield and recover a lot of the starting quinazolinedione. What's going wrong?
A: This is a very common issue caused by the high reactivity of 2,4-dichloroquinazoline towards water, especially under acidic or basic conditions generated during workup.[6] The workup procedure must be carefully controlled to prevent hydrolysis.
-
Cause - Uncontrolled Quenching: Pouring the hot reaction mixture directly into water or onto ice can be too vigorous and the localized heat can accelerate hydrolysis. The HCl produced from the breakdown of excess POCl₃ also creates a highly acidic environment that promotes decomposition.
-
Solution - Controlled Workup Protocol:
-
Cool Down: Allow the reaction mixture to cool to room temperature first.
-
Remove Excess POCl₃: Before quenching, remove the bulk of the unreacted POCl₃ under reduced pressure (vacuum distillation). This is a crucial step to minimize the exotherm and acid formation during quenching.[12]
-
Slow Quenching: Pour the cooled, concentrated reaction residue slowly with vigorous stirring into a beaker containing a large amount of crushed ice. This helps to dissipate the heat of quenching effectively.
-
Neutralization: Keep the aqueous mixture cold (ice bath) and carefully neutralize it. A weak base like sodium bicarbonate or sodium acetate solution is preferred over strong bases like NaOH to avoid base-catalyzed hydrolysis of the product.[13] The product will precipitate as a solid.
-
Isolation: Quickly filter the precipitated solid, wash it thoroughly with cold water to remove inorganic salts, and dry it immediately under vacuum.
-
Problem 3: Formation of Quinazoline N-oxide Impurities
Q: I'm observing an impurity with a mass of +16 Da compared to my expected product. I suspect it's an N-oxide. Why does this form and how can I avoid it?
A: The formation of heterocyclic N-oxides is a known side reaction, though less common than hydrolysis in this specific synthesis.[7][9] The nitrogen atoms in the quinazoline ring are nucleophilic and can be oxidized.
-
Cause - Oxidizing Agents: While POCl₃ is primarily a chlorinating agent, impurities or reaction conditions can sometimes lead to oxidation. The most likely source is the presence of residual oxidizing agents from starting materials or adventitious air (oxygen) at high temperatures in the presence of certain catalysts. Some reagents used for N-oxide formation include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), but milder conditions can sometimes suffice for N-rich heterocycles.[7][15][16]
-
Solution - Maintain Inert Atmosphere: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially important if the reaction is run for extended periods at high temperatures.
-
Solution - Use High-Purity Reagents: Ensure that all reagents, particularly the solvent and starting materials, are free from peroxidic or other oxidizing impurities.
-
Removal: If N-oxide formation is unavoidable, it can often be removed chromatographically. N-oxides are significantly more polar than their non-oxidized counterparts, which facilitates separation on silica gel.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloroquinazoline
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Chlorination
-
To a three-necked round-bottom flask equipped with a reflux condenser (with a gas outlet to a scrubber), a mechanical stirrer, and a thermometer, add 2,4(1H,3H)-quinazolinedione (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 15 eq).
-
With stirring, add N,N-dimethylaniline (0.1 eq) dropwise.
-
Heat the mixture to reflux (approx. 106 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), ensuring the disappearance of the starting material.
Step 2: Workup and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully, pour the concentrated reaction residue into the ice-water slurry with vigorous stirring. A precipitate will form.
-
Maintain the temperature of the slurry below 10 °C using an ice bath.
-
Neutralize the slurry to pH 7-8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Filter the resulting solid using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum at 40-50 °C to yield 2,4-dichloroquinazoline as a solid.
References
- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 2. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 3. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 16. N-oxide synthesis by oxidation [organic-chemistry.org]
Troubleshooting low purity of synthesized 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
Welcome to the technical support center for the synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to product purity. The following question-and-answer section provides in-depth, field-proven insights to help you optimize your synthesis, identify impurities, and achieve high-purity material.
Overview of Synthesis
The synthesis of this compound is typically achieved via a robust two-step process. The foundational understanding of this pathway is critical for effective troubleshooting.
-
Step 1: Cyclization. The process begins with the cyclization of an appropriately substituted anthranilic acid, namely 2-amino-4-fluoro-5-methoxybenzoic acid, to form the heterocyclic core, 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione.
-
Step 2: Dichlorination. The resulting dione intermediate is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃), to yield the final product. This step is the most critical for achieving high purity.[1][2]
The overall reaction pathway is illustrated below.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues related to low purity encountered during and after the synthesis.
Q1: My final product purity is low, and I suspect the chlorination step is incomplete. How can I identify and resolve this?
Answer: This is the most common issue. Incomplete reaction leads to the presence of mono-chloro intermediates and unreacted starting material in your final product.
Causality: The conversion of the quinazoline-2,4-dione to the dichloro product involves two successive chlorination steps. Insufficient reaction time, inadequate temperature, or a suboptimal ratio of the chlorinating agent can result in a stalled reaction, yielding primarily the mono-chloro species, 2-chloro-7-fluoro-6-methoxyquinazolin-4-one, or unreacted dione.
Troubleshooting Protocol:
-
Identification of Impurities:
-
TLC Analysis: Compare the crude product spot(s) against the quinazoline-2,4-dione starting material. The dione is significantly more polar and will have a much lower Rf value.
-
LC-MS Analysis: This is the most definitive method. You will observe peaks corresponding to the masses of the expected product, the mono-chloro intermediate, and the dione starting material.
-
| Compound | Expected (M+H)⁺ | Notes |
| Product: this compound | 247.0 | Isotopic pattern for two chlorine atoms will be visible. |
| Impurity: Mono-chloro Species | 229.0 | Isotopic pattern for one chlorine atom will be visible. |
| Impurity: Dione Starting Material | 211.1 | Unreacted starting material. |
-
Reaction Optimization:
-
Increase Reaction Time: Monitor the reaction every 1-2 hours using TLC or LC-MS until the starting material and mono-chloro intermediate are no longer observed. Reactions are often run for 5-7 hours or even overnight to ensure completion.[1][3]
-
Elevate Temperature: Ensure the reaction mixture is refluxing vigorously. The typical reflux temperature for POCl₃ is ~106 °C. For similar syntheses, temperatures of 120 °C have been reported.[3]
-
Adjust Reagent Stoichiometry: Use a sufficient excess of POCl₃. While it often serves as the solvent, ensure at least 5-10 molar equivalents relative to the dione are used. The addition of a tertiary amine base, such as N,N-diethylaniline or N,N-dimethylaniline, is crucial to scavenge the HCl byproduct and drive the reaction to completion.[1] A patent also describes the use of N,N-dimethylformamide (DMF) as a catalyst.[4]
-
Q2: During work-up, my product precipitates as a sticky oil or impure solid when poured onto ice water. What causes this and how can I prevent it?
Answer: This issue typically stems from the hydrolysis of the product or incomplete removal of POCl₃.
Causality: The chloro groups at the 2 and 4 positions of the quinazoline ring are highly electrophilic and susceptible to nucleophilic attack by water.[5][6] If the quenching process is too slow or the temperature rises significantly, the dichloro product can hydrolyze back to the mono-chloro species or even the starting dione. Residual POCl₃ can also react violently with water, generating significant heat that accelerates this decomposition.
Troubleshooting Protocol:
-
Optimize Quenching Procedure:
-
Pre-cool the Reaction: Allow the reaction mixture to cool to room temperature before quenching.
-
Vigorous Stirring: Pour the cooled reaction mixture slowly in a thin stream into a vigorously stirred vessel of crushed ice and water. This ensures rapid heat dissipation and immediate precipitation of the product before significant hydrolysis can occur.[3]
-
Temperature Control: Maintain the temperature of the ice/water mixture below 5 °C throughout the addition.
-
-
Removal of Excess POCl₃:
-
Before quenching, remove the bulk of the excess POCl₃ under reduced pressure (distillation).[1] This minimizes the exothermic reaction during the water quench, affording better temperature control and a cleaner precipitate.
-
The following diagram illustrates the troubleshooting logic for common purity issues.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
Stability issues and storage of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
Technical Support Center: 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a key intermediate in the synthesis of complex pharmaceutical compounds, including targeted cancer therapies, its stability and proper handling are paramount to achieving reproducible and successful experimental outcomes.[1][2] This guide, structured in a question-and-answer format, is designed by our senior application scientists to help you navigate the common challenges associated with this reactive molecule. We will delve into the causality behind storage recommendations and troubleshooting protocols, providing you with the expertise to ensure the integrity of your experiments.
Section 1: General Storage and Handling FAQs
This section addresses the most frequent questions regarding the day-to-day handling and storage of this compound.
Question: What are the ideal storage conditions for this compound?
Answer: This compound is sensitive to moisture, air, and light. Improper storage is the leading cause of reagent degradation and subsequent reaction failure. To maintain its integrity, you must adhere to stringent storage protocols. In our experience, optimal long-term stability is achieved by implementing the conditions summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[3] | Low temperatures slow down the rate of potential degradation reactions. For short-term storage (days), 2-8°C is acceptable, but -20°C is strongly recommended for long-term storage.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[5] | The compound is sensitive to atmospheric moisture and oxygen. Storing under an inert gas displaces reactive atmospheric components, preventing hydrolysis and oxidation. |
| Container | Tightly Sealed, Amber Glass Vial | A secure seal prevents moisture ingress.[6][7] Amber glass protects the compound from light, which can catalyze degradation. |
| Environment | Dry, Desiccated | The molecule is hygroscopic. Storing vials within a desiccator containing a drying agent (e.g., Drierite, silica gel) provides an additional layer of protection against moisture. |
Question: I've just received a new batch. What's the first thing I should do?
Answer: Upon receipt, visually inspect the container for an intact seal. If the seal is compromised, the material's quality is questionable. If the seal is intact, we recommend aliquoting the material inside a glovebox or under a positive pressure of inert gas. This minimizes exposure of the entire batch to the atmosphere during each use. Each aliquot should be stored under the ideal conditions described above. This practice prevents the contamination and degradation of your entire stock.
Question: How should I handle the compound when weighing it for a reaction?
Answer: Handling this compound requires minimizing its exposure to the atmosphere.
-
Allow the sealed container to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Perform the weighing process in a controlled environment, such as a glovebox with a dry, inert atmosphere.
-
If a glovebox is unavailable, work quickly under a steady stream of dry argon or nitrogen directed into the weighing vessel and the stock bottle.
-
Use clean, dry spatulas and glassware. Any residual moisture can initiate degradation.
-
Once the desired amount is weighed, securely reseal the stock container, purge with inert gas, and return it to the recommended storage conditions immediately.
Section 2: Troubleshooting Experimental Issues
Unsuccessful reactions are often traced back to the stability and handling of this reactive intermediate. This section provides a logical framework for troubleshooting.
Question: My nucleophilic substitution reaction resulted in a low yield of the desired product. What went wrong?
Answer: A low yield in a nucleophilic substitution reaction is the most common issue reported. The root cause is almost always related to the reduced reactivity of the starting material or the presence of competing reactants, primarily water. The chlorine atoms on the quinazoline ring, particularly at the C4 position, are highly electrophilic and thus susceptible to nucleophilic attack.[8][9]
Here is a workflow to diagnose the problem:
Question: I've observed an unexpected byproduct with a lower molecular weight in my mass spectrometry analysis. What could it be?
Answer: The most likely culprit is hydrolysis. This compound is highly susceptible to hydrolysis from trace amounts of water in your reaction solvent or from atmospheric moisture. The C4-chloro group is significantly more reactive than the C2-chloro group and will be displaced first by a water molecule to form 2-chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one.[8][9] This byproduct is often less reactive than the starting material and will not proceed to your desired product, halting the reaction and reducing the yield.
This degradation pathway is illustrated below:
Section 3: Protocols for Ensuring Experimental Success
Adhering to validated protocols for handling and reaction setup is the best way to prevent the issues described above.
Protocol 1: Quality Control Check of Starting Material via HPLC
This protocol provides a quick method to assess the purity of your reagent before beginning a sensitive experiment.
-
Sample Preparation: Inside a glovebox or under an inert gas stream, accurately weigh approximately 1 mg of this compound. Dissolve it in 1 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 5-10 µL of the sample solution. A pure sample should show a single major peak. The presence of significant secondary peaks, particularly earlier-eluting (more polar) ones, may indicate hydrolysis or other degradation. A purity level below 95% warrants caution or purification before use.
Protocol 2: General Procedure for Nucleophilic Substitution under Anhydrous Conditions
This protocol outlines the essential steps for setting up a reaction to minimize degradation and side reactions.
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent & Solvent Preparation:
-
Use only anhydrous reaction solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Ensure your nucleophile is pure and dry. Liquid amines should be distilled over a suitable drying agent (e.g., CaH₂).
-
-
Reaction Assembly: Assemble the glassware under a positive pressure of inert gas. Use septa and needles for liquid transfers.
-
Reaction Execution:
-
Dissolve the this compound in the anhydrous solvent within the reaction flask under an inert atmosphere.
-
Add your nucleophile (and any non-nucleophilic base, if required) to the solution, often dropwise at a controlled temperature (e.g., 0°C) to manage exothermic reactions.
-
Allow the reaction to proceed as planned, maintaining the inert atmosphere throughout.
-
-
Monitoring: Monitor the reaction progress using an appropriate technique (TLC, LC-MS) by withdrawing aliquots using a syringe under inert gas. The disappearance of the starting material and the appearance of the desired product spot/peak indicates progress. The presence of a stationary, more polar spot on TLC may indicate the formation of the hydrolysis byproduct.
By implementing these rigorous storage, handling, and experimental procedures, you can ensure the stability of your this compound and achieve reliable, high-quality results in your research and development efforts.
References
- 1. Afatinib intermediate and synthetic method thereof (2017) | Zhang Guimin [scispace.com]
- 2. medkoo.com [medkoo.com]
- 3. 2,4-Dichloro-7-fluoro-6-Methoxy-quinazoline | 864292-37-5 [amp.chemicalbook.com]
- 4. 2,4-Dichloro-6-methoxyquinazoline | 105763-77-7 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
Preventing byproduct formation in the chlorination of quinazolinones
Technical Support Center: Quinazolinone Chlorination
A Guide to Preventing Byproduct Formation and Optimizing Yields
Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights required to troubleshoot and optimize your reactions. This guide focuses on a common yet often troublesome transformation: the chlorination of quinazolinones, a critical step in the synthesis of many pharmaceutical intermediates. We will delve into the common pitfalls, particularly the formation of intractable byproducts, and provide clear, actionable strategies to ensure clean, high-yielding conversions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields and the formation of a thick, difficult-to-stir precipitate during the chlorination of quinazolin-2,4-diones with phosphorus oxychloride (POCl₃)?
A1: The most frequent cause of failure in this reaction is the formation of a "pseudodimer" byproduct. This occurs when a phosphorylated reaction intermediate reacts with a molecule of the unreacted starting quinazolinone.[1][2][3] This side reaction is highly dependent on temperature and the basicity of the reaction medium. If the reaction is heated prematurely or if a suitable base is not present, the pseudodimer can form rapidly, often causing the reaction mixture to solidify, halting the desired transformation and making workup exceptionally difficult.
Q2: Why is strict temperature control so critical for this reaction? I've seen procedures that simply reflux in POCl₃.
A2: While older procedures often call for refluxing the substrate in neat POCl₃, this approach can be inefficient and lead to byproduct formation. Mechanistic studies have revealed that the conversion of a quinazolinone to a chloroquinazoline using POCl₃ is not a single step but a two-stage process.[1][3][4]
-
Phosphorylation Stage (Low Temperature): An initial reaction occurs at low temperatures (typically below 25°C) where the quinazolinone is converted into various phosphorylated intermediates. This step requires a non-nucleophilic base to proceed efficiently.
-
Chlorination Stage (High Temperature): The phosphorylated intermediates are then converted to the final chloroquinazoline product by heating (typically 70-90°C).
By separating these two stages through temperature control, you can completely suppress the formation of the pseudodimer byproduct, which only forms when unreacted quinazolinone and phosphorylated intermediates are present together under heating.[1][2]
Q3: Is a base always necessary for the chlorination with POCl₃? If so, what kind of base should I use?
A3: Yes, for a clean and efficient reaction, a base is highly recommended. The initial phosphorylation step occurs readily under basic conditions.[1][4] The ideal base is a non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). These bases are strong enough (aqueous pKa > 9) to facilitate the phosphorylation but will not compete with the chloride ion as a nucleophile in the subsequent chlorination step.[1][5] Using a base ensures that the quinazolinone is fully converted to the phosphorylated intermediates at low temperature before the high-temperature chlorination step is initiated.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Issue 1: My reaction mixture became a thick, un-stirrable slurry after adding POCl₃ and starting to heat.
-
Underlying Cause: You have likely formed the pseudodimer. This happens when the phosphorylation stage was incomplete before heating, leaving unreacted quinazolinone to react with the newly formed phosphorylated intermediates. This is often triggered by heating the reaction too quickly or not maintaining basic conditions throughout the POCl₃ addition.[2][3]
-
Troubleshooting Protocol:
-
Abandon the current reaction. It is often very difficult to salvage a reaction once the pseudodimer has precipitated in large quantities.
-
Restart with a revised temperature profile. In your new attempt, combine the quinazolinone, a solvent (like acetonitrile or THF, if not using neat POCl₃), and the base (e.g., DIPEA).
-
Cool the mixture to 0°C.
-
Add the POCl₃ dropwise , ensuring the internal temperature does not rise above 25°C.[1]
-
Stir at room temperature for a set period (e.g., 1 hour) after the addition is complete to ensure full conversion to the phosphorylated intermediates. You can monitor this by TLC.
-
Only after confirming the absence of starting material , proceed to heat the reaction mixture to the target temperature (e.g., 80°C) to drive the chlorination.[4]
-
Issue 2: My final product is a mixture of the desired 2,4-dichloroquinazoline and the mono-chlorinated intermediate, 2-chloro-4-hydroxyquinazoline.
-
Underlying Cause: This indicates an incomplete reaction. The conversion of the second hydroxyl group (at the 4-position) is often slower or requires harsher conditions than the first. The C4 position is generally more reactive to nucleophilic substitution than the C2 position.[6][7] Incomplete reaction can be due to insufficient heating, too short a reaction time, or an inadequate amount of chlorinating agent.
-
Troubleshooting Protocol:
-
Increase Reaction Time/Temperature: After the initial phosphorylation, ensure you are heating at a sufficiently high temperature (refluxing POCl₃ is common, ~106°C) and for an adequate duration.[8] Monitor the reaction by TLC or LC-MS until the mono-chloro intermediate is fully consumed.
-
Check Stoichiometry: While POCl₃ is often used as the solvent, if you are using a co-solvent, ensure you are using a sufficient molar excess of POCl₃. A minimum of 1 molar equivalent is required for the conversion, but using it in excess helps drive the reaction to completion.[1][2]
-
Consider a stronger chlorinating agent: For particularly stubborn substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective, although this increases the hazards of the reaction.
-
Issue 3: My workup is difficult, and I suspect hydrolysis of the product is lowering my yield.
-
Underlying Cause: 2,4-dichloroquinazoline and its derivatives are highly susceptible to hydrolysis, especially under acidic conditions, which can revert the product back to the mono-chloro-hydroxy species or the starting dione.[5] Quenching the reaction by pouring the hot POCl₃ mixture directly into water creates strongly acidic conditions (from the hydrolysis of POCl₃ to phosphoric acid and HCl) that promote product decomposition.
-
Optimized Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl₃ under reduced pressure (use a trap and a scrubber for the acidic vapors). This is the single most effective step to ensure a clean workup.
-
Carefully quench the residue. Slowly pour the concentrated residue onto a stirred slurry of crushed ice and a base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] This ensures the quenching medium remains neutral or slightly basic, protecting the product.
-
Extract promptly. Extract the product immediately from the aqueous mixture using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Dry and concentrate. Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Data & Protocols
Table 1: Optimized Chlorination Parameters
| Parameter | Recommended Condition | Rationale & Citation |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Standard, effective reagent. Often used in excess as the solvent.[8] |
| Base | N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic, strong base (pKa > 9) to drive phosphorylation. Its HCl salt is often more soluble than Et₃N·HCl.[1][5] |
| Stoichiometry | Substrate: 1 equiv, Base: 1.1-1.5 equiv, POCl₃: >3 equiv (or as solvent) | A slight excess of base ensures complete initial phosphorylation. Excess POCl₃ drives the chlorination to completion. |
| Temperature Profile | 1. 0°C to 25°C for POCl₃ addition. 2. Stir at 25°C until SM is consumed. 3. Heat to 70-90°C for chlorination. | Separates the phosphorylation and chlorination stages to prevent pseudodimer formation.[1][3][4] |
| Workup | 1. Cool. 2. Concentrate POCl₃ in vacuo. 3. Quench residue on ice/NaHCO₃. | Avoids strongly acidic conditions during quenching, which can hydrolyze the product.[5] |
Detailed Protocol: Synthesis of 2,4-Dichloroquinazoline
This protocol is optimized to prevent byproduct formation based on established mechanistic understanding.[1][2][3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add quinazoline-2,4(1H,3H)-dione (1.0 equiv).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 equiv or as solvent). Cool the mixture to 0°C in an ice bath.
-
Basification: Slowly add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise, keeping the internal temperature below 25°C.
-
Phosphorylation: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) to confirm the complete consumption of the starting material.
-
Chlorination: Once the starting material is gone, heat the reaction mixture to 80-90°C. Maintain this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the reaction is complete.
-
Workup:
-
Cool the flask to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
In a separate large beaker, prepare a stirred slurry of crushed ice and saturated sodium bicarbonate solution.
-
Very slowly and carefully, add the reaction residue to the ice/bicarbonate slurry.
-
Stir for 30 minutes, then extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from hexanes or ethanol) or by column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
Caption: Troubleshooting flowchart for quinazolinone chlorination.
Reaction Mechanism Overview
Caption: Competing pathways in quinazolinone chlorination.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction time and temperature for quinazoline synthesis
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction time and temperature. The following sections offer answers to frequently asked questions and detailed troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction temperatures and times for classical quinazoline syntheses?
Classical methods like the Niementowski, Friedländer, and Bischler syntheses often require high temperatures to drive the condensation and cyclization steps.[1] Temperatures frequently range from 120°C to over 150°C.[1][2] Reaction times under these conventional heating conditions can be lengthy, often requiring several hours (from 3 to 10 hours) or even longer to achieve satisfactory conversion.[3] However, these harsh conditions can also lead to the decomposition of starting materials or the formation of undesired byproducts.[1]
Q2: How does reaction temperature fundamentally impact the yield and purity of quinazolines?
Temperature is a critical parameter that directly influences both reaction kinetics and the product profile. Increasing the temperature generally accelerates the reaction rate by providing the necessary activation energy for ring formation. However, excessively high temperatures can be detrimental, leading to:
-
Decomposition: Starting materials, intermediates, or even the final quinazoline product can degrade.[1]
-
Side Reactions: Higher thermal energy can promote undesired pathways, such as dimerization, polymerization, or oxidation, which reduces the yield of the target molecule and complicates purification.[1]
-
Formation of Isomers: In certain syntheses, high temperatures can favor the formation of thermodynamic byproducts over the desired kinetic product.
The optimal temperature is therefore a balance—high enough to ensure a reasonable reaction rate but low enough to minimize degradation and side reactions.
Q3: What are the main advantages of using microwave-assisted synthesis for optimizing time and temperature?
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for synthesizing quinazoline derivatives, offering significant advantages over conventional oil-bath heating.[4][5][6] The primary benefits are a dramatic reduction in reaction time and an improvement in product yield.[3][4]
-
Reduced Reaction Time: Reactions that take many hours under conventional heating can often be completed in just a few minutes using microwave irradiation.[3][4]
-
Increased Yields: The rapid and efficient heating provided by microwaves often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields.[3]
-
Improved Process Control: Modern microwave reactors allow for precise control over temperature and pressure, enhancing reproducibility.[5]
This acceleration is due to the unique heating mechanism, where microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating that can drive reactions to completion much faster than conventional methods.[6][7]
Q4: How does the choice of solvent affect optimal reaction time and temperature?
The solvent plays a crucial role in quinazoline synthesis by influencing reactant solubility, reaction rate, and the stability of intermediates.[8][9] Polar aprotic solvents like DMF and DMSO are often effective because they can dissolve a wide range of reactants and intermediates and can withstand high reaction temperatures.[9][10][11] In some cases, polar solvents like water have been shown to provide excellent yields.[9] The boiling point of the solvent will naturally set the upper limit for the reaction temperature at atmospheric pressure. For microwave synthesis, solvents with high dielectric constants can absorb microwave energy more efficiently, leading to faster heating and shorter reaction times.
Troubleshooting Guide
Issue 1: My reaction shows low or no product formation, even after extended reaction time.
This is a common issue that can stem from several factors beyond just time and temperature. A systematic approach is required to diagnose the root cause.
Possible Cause & Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in reactants are a primary cause of low yields.[8]
-
Suboptimal Reaction Temperature: The reaction may lack the necessary activation energy.
-
Solution: The optimal temperature is highly substrate-dependent. If the reaction is proceeding cleanly but slowly, a moderate increase in temperature may be beneficial. It is highly recommended to perform a systematic temperature screening experiment.[8]
-
-
Catalyst Inactivity: For catalyzed reactions, the catalyst may be poisoned or deactivated.
-
Poor Solubility: If reactants are not fully dissolved at the reaction temperature, the reaction rate will be severely limited.
Experimental Protocol: Optimizing Reaction Temperature
This protocol allows for the efficient determination of the optimal reaction temperature.
-
Setup: Arrange a series of small-scale parallel reactions (e.g., in a reaction block or individual vials).
-
Consistency: Ensure all variables (reactant concentrations, solvent, stirring speed) are identical across all reactions, except for temperature.
-
Temperature Gradient: Set the temperature for each reaction at different, regular intervals (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).[1][8]
-
Monitoring: Monitor the progress of each reaction at set time intervals (e.g., every hour) using an appropriate analytical technique like TLC or LC-MS.
-
Analysis: After a predetermined time, quench the reactions and analyze the crude product mixture by a quantitative method (e.g., qNMR with an internal standard or HPLC) to determine the yield and purity at each temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. journalirjpac.com [journalirjpac.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
Welcome to the technical support center for the synthesis of 2,4-dichloro-7-fluoro-6-methoxyquinazoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. This molecule is a critical building block in the synthesis of several targeted therapies, most notably as a key intermediate for Gefitinib.[1] The scale-up process, particularly the chlorination step, presents unique challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these complexities successfully.
Section 1: Overview of the Synthetic Workflow
The most common and industrially relevant synthetic route to this compound is a two-step process starting from 2-amino-4-fluoro-5-methoxybenzoic acid.
-
Cyclization: The initial step involves the formation of the quinazoline-dione heterocyclic core. This is typically achieved by reacting the anthranilic acid derivative with a cyclizing agent like sodium cyanate or by heating with formamide.[2][3]
-
Chlorination: The resulting 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione is then subjected to an aggressive chlorination to replace the hydroxyl groups with chlorides. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often in the presence of a tertiary amine base such as N,N-diethylaniline or a catalyst like N,N-dimethylformamide (DMF).[2][4][5][6][7]
This chlorination step is the most critical and hazardous part of the synthesis, and it is where most scale-up challenges arise.
Caption: General two-step synthesis workflow.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the scale-up synthesis in a practical, question-and-answer format.
Question 1: My chlorination reaction with POCl₃ is sluggish, and TLC analysis shows significant amounts of unreacted quinazoline-dione starting material, even after prolonged reflux. What's going wrong?
Answer: This is a frequent scale-up issue stemming from several potential factors.
-
Cause A: Insufficient Reagent Stoichiometry. On a larger scale, the quinazoline-dione may be less soluble in the POCl₃. It's often used in large excess to act as both reagent and solvent. A typical ratio is 5-10 volumes of POCl₃ relative to the starting material mass.[2]
-
Cause B: Inadequate Catalyst/Base. The reaction generates two equivalents of HCl. On a larger scale, this can inhibit the reaction. A tertiary amine base (e.g., N,N-diethylaniline or N,N-dimethylaniline) is crucial to scavenge this HCl, driving the equilibrium towards the product.[2][6] Ensure at least one equivalent, and often a slight excess (1.05-1.2 eq), is used.
-
Cause C: Water Contamination. Phosphorus oxychloride reacts violently and exothermically with water to produce phosphoric acid and HCl gas.[8][9] Even trace amounts of moisture in your starting material, reagents, or glassware can consume the POCl₃, rendering it ineffective for chlorination. Always use rigorously dried glassware and anhydrous reagents.
-
Troubleshooting Steps:
-
Verify Reagent Ratios: Double-check the volumes and molar equivalents of POCl₃ and your amine base. For scale-up, consider increasing the volume of POCl₃.
-
Ensure Anhydrous Conditions: Dry the quinazoline-dione starting material in a vacuum oven before use. Ensure all other reagents are from freshly opened, sealed containers.
-
Monitor Temperature: Ensure your heating mantle and thermocouple are calibrated. The reaction typically requires reflux temperatures (around 105-110 °C) to proceed efficiently.[7]
-
Question 2: I'm preparing for the work-up of a multi-liter POCl₃ reaction. What is the safest and most controlled method for quenching the excess reagent?
Answer: The quenching of excess POCl₃ is the most hazardous operation in this synthesis and must be approached with extreme caution. A runaway exothermic reaction is a significant risk.[8]
The recommended and safest method is a "reverse quench." This involves adding the hot reaction mixture slowly to a cold quenching solution, ensuring the highly reactive POCl₃ is always the limiting reagent in the quench vessel.[8] Never add water or ice directly to the reaction flask. This can create a localized, violent exotherm, leading to a dangerous pressure buildup and potential vessel failure.
-
Mechanism Insight: The violent reaction is due to the rapid, exothermic hydrolysis of P-Cl bonds, which generates large volumes of HCl gas and phosphoric acid.[10][11] Quenching at low temperatures can sometimes lead to the accumulation of unreacted POCl₃ and metastable intermediates, which can then decompose uncontrollably, causing a delayed runaway reaction.[8]
-
Recommended Quench Protocol:
-
Prepare a quench vessel (at least 5-10 times the volume of your reaction mixture) equipped with a robust overhead stirrer, a thermometer, and an off-gas scrubber system (to neutralize the evolved HCl).
-
Charge the vessel with a slurry of crushed ice and water, or a cold (0-5 °C) aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[8]
-
Cool the completed reaction mixture slightly (e.g., to 60-80 °C) to reduce fuming but maintain fluidity.
-
Slowly add the POCl₃ reaction mixture subsurface to the vigorously stirred quench slurry.
-
Critically monitor the temperature of the quench vessel. Maintain the temperature below 20 °C by controlling the addition rate.[8]
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature to ensure all reactive phosphorus species are fully hydrolyzed.
-
The solid product typically precipitates during this process and can be isolated by filtration.[2][7]
-
Question 3: My overall yield is consistently low (<70%). Where are the most probable points of product loss?
Answer: Low yield can be attributed to issues in either the cyclization or chlorination step, as well as mechanical losses during work-up.
-
Cyclization Step: Incomplete reaction of the anthranilic acid can be a source of yield loss. Ensure the reaction goes to completion by monitoring with TLC. The work-up to precipitate the dione intermediate must be done at the correct pH to ensure maximum recovery.
-
Chlorination & Quench:
-
Incomplete Reaction: As discussed in Q1, this is a primary cause.
-
Product Hydrolysis: During the quench, the desired dichloro product is somewhat sensitive to hydrolysis, especially at higher pH or elevated temperatures, which can revert it back to the mono-chloro species or the dione starting material. This is why a controlled, cold quench is essential.
-
Mechanical Loss: On a large scale, transferring thick slurries can lead to significant material loss. Ensure you are using appropriately sized equipment and washing the vessels thoroughly with the filtration solvent to recover all the product.
-
-
Purification: The most significant yield loss often occurs during purification. If you are using column chromatography, this is a major source of loss at scale. Developing a robust recrystallization protocol is key for industrial synthesis.
Question 4: My isolated crude product is an off-white or brownish solid that is difficult to purify. How can I improve its quality?
Answer: The color and quality of the crude product are direct indicators of the reaction's cleanliness.
-
Cause A: Thermal Decomposition. Prolonged heating at high temperatures can cause decomposition and the formation of colored impurities. While reflux is necessary, keeping the reaction time to the minimum required for full conversion (monitored by TLC/HPLC) is advisable. Some protocols use catalysts like DMF to shorten reaction times.[4]
-
Cause B: Impure Starting Materials. The quality of your starting quinazoline-dione will directly impact the final product. Consider purifying it by recrystallization before the chlorination step.
-
Improving Purity:
-
Controlled Quench: A slow, cold quench often results in a more crystalline and purer precipitate. Crashing the product out of solution too quickly by dumping the reaction mixture rapidly can trap impurities.
-
Trituration/Washing: After filtration, washing the crude filter cake thoroughly with cold water is essential to remove residual phosphoric acid and inorganic salts. A subsequent wash with a cold, non-polar organic solvent like hexanes can remove organic-soluble colored impurities.[12]
-
Recrystallization: This is the most effective method for purification at scale. Finding the right solvent system is key. A good starting point is a polar solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature, such as isopropanol, ethyl acetate, or toluene. Sometimes a co-solvent system (e.g., ethyl acetate/hexanes) is required.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione
This protocol is adapted from established literature procedures.[2]
-
Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-4-fluoro-5-methoxybenzoic acid (1.0 eq) in a mixture of water (10 vol) and acetic acid (0.4 vol).
-
Reagent Addition: Prepare a solution of sodium cyanate (NaOCN, 2.5 eq) in water (4 vol). Add this solution dropwise to the vigorously stirred starting material suspension over 1-2 hours, maintaining the temperature at 20-25 °C.
-
Cyclization: Stir the mixture at room temperature for 30 minutes. Then, add a solution of sodium hydroxide (NaOH, 18.6 eq) in water portion-wise, ensuring the temperature does not exceed 40 °C.
-
Precipitation: After the addition of NaOH, cool the mixture back to room temperature. Slowly add concentrated HCl dropwise to adjust the pH to approximately 4. Strong foaming will occur as CO₂ evolves.
-
Isolation: The product will precipitate as a solid. Stir for an additional hour, then isolate the solid by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The product is typically used in the next step without further purification.
Protocol 2: Safe Scale-Up Chlorination and Work-Up
This protocol emphasizes the critical safety procedures for handling POCl₃.[2][6][8]
-
Reaction Setup: In a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and thermocouple, charge 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq).
-
Reagent Charge: Under an inert atmosphere (nitrogen), add phosphorus oxychloride (POCl₃, 5-8 vol). Begin stirring.
-
Base Addition: Slowly add N,N-diethylaniline (1.05 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. Monitor the reaction for completion by TLC or HPLC (a sample can be taken, carefully quenched in a separate flask, and analyzed).
-
POCl₃ Removal (Optional but Recommended): Once the reaction is complete, cool the mixture to 50-60 °C. If your equipment allows, distill off the excess POCl₃ under reduced pressure. This significantly reduces the volume and hazard of the subsequent quench.
-
Quench Preparation: In a separate, larger reactor, prepare a vigorously stirred slurry of crushed ice and water (approx. 20 vol). Ensure the temperature is ≤ 5 °C.
-
Reverse Quench: Slowly transfer the reaction mixture (or the residue after distillation) into the ice/water slurry via a dip tube below the surface. CRITICAL: Monitor the quench tank temperature and ensure it remains below 20 °C throughout the addition. The addition rate is dictated by your ability to control this temperature.
-
Product Isolation: After the addition is complete, continue stirring for 1-2 hours as the mixture warms to room temperature. The product will precipitate. Isolate the solid by filtration.
-
Washing: Wash the filter cake extensively with cold water (until the filtrate pH is neutral) and then with a cold non-polar solvent (e.g., hexanes or heptane).
-
Drying: Dry the final product in a vacuum oven at 50-60 °C.
Section 4: Comparative Data for Chlorination
| Parameter | Condition A (Base Only) | Condition B (Catalytic DMF)[4] | Rationale & Expected Outcome |
| Chlorinating Agent | POCl₃ (8 vol) | POCl₃ (8 vol) | POCl₃ serves as both reagent and solvent. |
| Additive | N,N-Diethylaniline (1.1 eq) | N,N-Dimethylformamide (0.2 eq) | Diethylaniline is a base that scavenges HCl. DMF forms a Vilsmeier-Haack type intermediate, which is a more potent chlorinating agent, accelerating the reaction. |
| Temperature | 105-110 °C (Reflux) | 105-110 °C (Reflux) | High temperature is required for the reaction to proceed. |
| Typical Time | 6 - 12 hours | 3 - 5 hours | The catalytic cycle with DMF significantly shortens the required reaction time. |
| Expected Yield | 85-92% | 90-95% | Shorter reaction time often leads to less thermal degradation and slightly higher yields. |
| Purity Profile | Good. Primary impurity is unreacted starting material if the reaction is incomplete. | Excellent. Generally cleaner conversion, but trace DMF-related impurities may be present if not worked up properly. | |
| Scale-Up Notes | Robust and well-understood. Longer reaction time increases energy costs. | Faster throughput is advantageous. However, the Vilsmeier intermediate can be aggressive, and temperature control is still paramount. |
Section 5: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common problems during the synthesis.
Caption: Decision tree for troubleshooting common issues.
References
- 1. ukm.my [ukm.my]
- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 4. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. lanxess.com [lanxess.com]
- 10. echemi.com [echemi.com]
- 11. scribd.com [scribd.com]
- 12. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 2,4-Dichloro-7-fluoro-6-methoxyquinazoline, a crucial building block in the synthesis of targeted therapies, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity determination of this compound, supported by experimental insights and data-driven comparisons.
The Central Role of Purity in Drug Synthesis
This compound is a highly functionalized heterocyclic compound, and its synthesis can potentially generate a variety of impurities. These may include starting materials, intermediates, by-products from side reactions, and degradation products. The presence of such impurities can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final API. Therefore, a robust analytical methodology is essential to ensure the purity, consistency, and safety of this critical intermediate.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for assessing the purity of drug substances.[1] Its versatility, robustness, and high resolving power make it an ideal choice for separating and quantifying the main component from a complex mixture of impurities.
Proposed HPLC Method for this compound
Given the aromatic and halogenated nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach. This method separates compounds based on their hydrophobicity.
Rationale for Method Parameters:
-
Column: A C18 column is a standard choice for RP-HPLC and is effective for separating a wide range of non-polar to moderately polar compounds. For basic compounds like quinazolines, which can exhibit peak tailing due to interactions with residual silanol groups on the silica support, a column with end-capping is recommended to improve peak symmetry.[2]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the compounds. Acetonitrile is often preferred for its lower viscosity and better UV transparency.[3] The buffer, typically a phosphate or acetate buffer, is used to control the pH and suppress the ionization of any acidic or basic functional groups, which helps in achieving sharp, symmetrical peaks. For basic quinazolines, a slightly acidic mobile phase (pH 2.5-3.5) can protonate the analyte and minimize undesirable interactions with the stationary phase.[2]
-
Detection: A UV detector is suitable for this compound due to the presence of the quinazoline ring system, which is a strong UV chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[4]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities and to elute any strongly retained impurities from the column in a reasonable time.
Experimental Protocol: Proposed RP-HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good resolution for complex mixtures. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape for the basic quinazoline nucleus. |
| Mobile Phase B | Acetonitrile | Common organic solvent in RP-HPLC with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | To elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | Wavelength at which the quinazoline ring system strongly absorbs. |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Preparation | Dissolve in Acetonitrile/Water (50:50) | To ensure solubility and compatibility with the mobile phase. |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of this compound.
Comparative Analysis of Purity Determination Techniques
While HPLC is a powerful tool, other analytical techniques offer unique advantages and can provide complementary information. The choice of method often depends on the specific requirements of the analysis, such as the need for higher throughput, structural confirmation of impurities, or absolute quantification without a reference standard.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (sub-2 µm) and operates at much higher pressures than conventional HPLC.[5]
Key Differences and Performance Comparison
| Feature | HPLC | UPLC | Advantage of UPLC |
| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution. |
| Operating Pressure | 500-6000 psi | Up to 15,000 psi | Faster analysis times. |
| Analysis Time | 15-30 minutes | 1-5 minutes | Increased sample throughput. |
| Resolution | Good | Excellent | Better separation of closely eluting impurities. |
| Sensitivity | Good | Higher | Narrower peaks lead to increased signal-to-noise ratio. |
| Solvent Consumption | Higher | Lower | More environmentally friendly and cost-effective. |
Expert Insight: The primary advantage of UPLC is the significant reduction in analysis time without compromising, and often improving, resolution.[5] This is particularly beneficial in high-throughput screening environments common in drug discovery and development. However, the initial capital investment for a UPLC system is higher than for an HPLC system.
HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides both quantitative and qualitative information.
Applicability to this compound:
This compound has a relatively high molecular weight and is likely to have a high boiling point, making it less suitable for direct GC analysis without derivatization. It may also be thermally labile, meaning it could decompose at the high temperatures required for GC injection. Therefore, HPLC is generally the more appropriate technique for this compound.[6]
When to Consider GC-MS:
GC-MS would be the preferred method for analyzing volatile impurities that may be present in the sample, such as residual solvents from the synthesis.
Comparative Overview
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Sample Preparation | Dissolution in a suitable solvent | May require derivatization for non-volatile compounds |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Detection | UV, Fluorescence, RI, MS | Mass Spectrometry (provides structural information) |
HPLC vs. Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[7][8] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8]
Key Advantages of qNMR:
-
Primary Method: Does not require a reference standard of the same compound for quantification.[7]
-
Structural Information: Provides detailed structural information about the main component and any NMR-active impurities.
-
Non-destructive: The sample can be recovered after analysis.
Limitations of qNMR:
-
Sensitivity: Generally less sensitive than chromatographic techniques, making it challenging to detect and quantify impurities at very low levels (<0.1%).
-
Signal Overlap: Complex molecules with many protons can lead to overlapping signals in the 1H NMR spectrum, complicating quantification.
-
"NMR Silent" Impurities: Impurities that do not have a nucleus that can be detected by NMR (e.g., inorganic salts) will not be observed.[8]
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method for purity analysis.
Conclusion
For the routine purity analysis of this compound, a well-developed reversed-phase HPLC method offers a robust, reliable, and cost-effective solution. It is capable of separating the main component from a wide range of potential impurities with high resolution and sensitivity.
For laboratories requiring higher throughput and faster analysis times, UPLC is a superior alternative, albeit with a higher initial investment. While GC-MS is not the primary choice for the analysis of the parent compound, it is an invaluable tool for the specific analysis of volatile impurities like residual solvents. qNMR stands out as a powerful, non-destructive technique for absolute purity determination without the need for a specific reference standard and for providing structural confirmation, making it an excellent orthogonal method to chromatography.
Ultimately, the selection of the most appropriate analytical technique depends on the specific goals of the analysis, the available instrumentation, and the stage of drug development. A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of the purity profile of this compound, ensuring the quality and safety of this vital pharmaceutical intermediate.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. appretech.com [appretech.com]
- 5. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
A Senior Application Scientist's Guide to Structural Confirmation: An In-depth Analysis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline using ¹H NMR
Introduction: The Imperative of Structural Integrity in Medicinal Chemistry
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in therapeutic development. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including EGFR inhibitors used in cancer therapy.[1] Compounds like 2,4-dichloro-7-fluoro-6-methoxyquinazoline serve as critical building blocks for synthesizing these complex, biologically active molecules.
This guide provides an in-depth, practical comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural confirmation of this compound. We will move beyond a simple procedural outline to explore the causal reasoning behind experimental choices, the predictive power of understanding substituent effects, and how ¹H NMR data integrates with, and compares against, other analytical techniques to provide a self-validating structural proof.
Part 1: Predictive Analysis of the ¹H NMR Spectrum
Before stepping into the laboratory, a robust predictive analysis based on established principles of NMR spectroscopy allows us to form a hypothesis of the expected spectrum. This is a critical step for trustworthy data interpretation.
The Structure and its Protons:
The structure of this compound (C₉H₅Cl₂FN₂O)[2][3] contains two distinct types of protons: those on the aromatic ring and those in the methoxy group.
-
Aromatic Protons (H-5 and H-8): These protons reside on the benzene portion of the quinazoline ring system. Their chemical environment is significantly influenced by the surrounding substituents: two electron-withdrawing chloro groups, an electron-withdrawing fluoro group, and an electron-donating methoxy group. Protons on aromatic rings typically resonate in the 6.5-8.4 ppm range.[4][5]
-
Methoxy Protons (-OCH₃): These three protons are chemically equivalent and are attached to an oxygen, which is in turn attached to the aromatic ring. They are expected to appear as a single, sharp signal.
Predicted Chemical Shifts and Splitting Patterns:
The power of NMR lies in its sensitivity to the precise electronic environment of each nucleus.[6] We can predict the spectrum by considering spin-spin coupling, the interaction between neighboring non-equivalent nuclei.[7][8]
-
H-8 Proton: This proton is ortho to the fluorine atom at C-7 and para to the H-5 proton. Therefore, its signal should be split by both. Ortho H-F coupling (³JHF) is typically in the range of 6-10 Hz, while para H-H coupling (⁵JHH) is much smaller, often 0-1 Hz and sometimes not resolved.[5] We predict a doublet, primarily due to the strong ortho coupling with fluorine.
-
H-5 Proton: This proton is meta to the fluorine atom at C-7 and para to the H-8 proton. Meta H-F coupling (⁴JHF) is smaller than ortho coupling, typically 1-3 Hz.[5] Similar to H-8, the para H-H coupling is very small. We therefore predict a doublet for H-5, with a smaller coupling constant than that observed for H-8.
-
-OCH₃ Protons: These protons have no adjacent proton neighbors to couple with. Therefore, they will appear as a sharp singlet. The chemical shift is expected in the 3.5-4.0 ppm range, typical for methoxy groups attached to an aromatic ring.
The following table summarizes our predictions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-8 | ~7.8 - 8.2 | Doublet (d) | ³JHF ≈ 6-10 Hz | Deshielded by adjacent nitrogen and ortho-coupled to fluorine. |
| H-5 | ~7.2 - 7.6 | Doublet (d) | ⁴JHF ≈ 1-3 Hz | Shielded relative to H-8 by the methoxy group and meta-coupled to fluorine. |
| -OCH₃ | ~3.8 - 4.1 | Singlet (s) | N/A | No adjacent protons for coupling. |
Part 2: Experimental Protocol and Data Interpretation
A well-designed experiment is self-validating. The following protocol is designed to yield a high-quality, interpretable spectrum.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. DMSO-d₆ is an alternative for less soluble compounds. The deuterium in the solvent prevents a large solvent signal from overwhelming the analyte signals.
-
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard pulse parameters. Typically, 16-64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Workflow Diagram
Caption: Workflow for ¹H NMR structural confirmation.
Interpreting the Acquired Spectrum (Hypothetical Data)
Let's assume the acquired spectrum shows the following signals:
-
Signal A: δ 7.95 ppm, doublet, integration = 1H, J = 8.8 Hz
-
Signal B: δ 7.35 ppm, doublet, integration = 1H, J = 2.4 Hz
-
Signal C: δ 4.05 ppm, singlet, integration = 3H
This experimental data aligns perfectly with our predictions:
-
Signal A (δ 7.95): The downfield chemical shift, integration of 1H, and large coupling constant (8.8 Hz) are all consistent with H-8, which experiences strong ortho coupling to the fluorine atom.
-
Signal B (δ 7.35): The more upfield chemical shift, integration of 1H, and small coupling constant (2.4 Hz) correspond to H-5, which has a weaker meta coupling to fluorine.
-
Signal C (δ 4.05): The chemical shift, singlet multiplicity, and integration value of 3H unequivocally assign this signal to the methoxy (-OCH₃) protons.
The convergence of the predicted and experimental data provides a high degree of confidence in the structural assignment of this compound.
Part 3: Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful primary tool, a comprehensive structural confirmation often involves orthogonal techniques. The choice of which additional techniques to employ is a strategic one, based on the specific questions that remain.
| Technique | Information Provided | Advantages for this Molecule | Disadvantages for this Molecule |
| ¹H NMR | Proton environment, connectivity (via J-coupling), and relative proton count. | Fast, non-destructive, provides clear data on all proton-containing functional groups (aromatic, methoxy). | Does not directly observe quaternary carbons or provide molecular weight. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Confirms the presence of 9 unique carbons in the molecule. Distinguishes between C-Cl, C-F, C-O, and C-H. | Longer acquisition time than ¹H NMR; lower sensitivity. |
| 2D NMR (COSY, HSQC) | Correlation between nuclei. COSY shows H-H coupling; HSQC shows direct C-H bonds. | HSQC would definitively link the proton at 7.35 ppm (H-5) to C-5 and the proton at 7.95 ppm (H-8) to C-8. | Requires more instrument time and expertise in data interpretation. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation pattern. | Provides definitive confirmation of the molecular formula (C₉H₅Cl₂FN₂O) by matching the experimental mass to the theoretical mass. The isotopic pattern for two chlorine atoms would be a key diagnostic feature. | Provides no information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Unambiguous 3D structure of the molecule in the solid state. | The "gold standard" for structural proof, providing exact bond lengths, bond angles, and crystal packing information.[1] | Requires a suitable single crystal, which can be difficult and time-consuming to grow. The structure may differ from the solution-state conformation. |
Decision-Making Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for utilizing these techniques.
Caption: A logical decision tree for analytical workflow.
Conclusion
For a molecule like this compound, ¹H NMR spectroscopy stands out as an exceptionally efficient and informative first-line technique for structural confirmation. The clear differentiation between the two aromatic protons, based on predictable chemical shifts and distinct H-F coupling constants, combined with the unambiguous singlet of the methoxy group, provides a unique spectral fingerprint. When this data is corroborated by high-resolution mass spectrometry to confirm the molecular formula, it establishes a robust and trustworthy structural proof for most research and development purposes. While techniques like 2D NMR and X-ray crystallography offer deeper levels of structural detail, the foundational confirmation can be confidently achieved through the expert application and interpretation of ¹H NMR.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-7-fluoro-6-Methoxy-quinazoline | 864292-37-5 [chemicalbook.com]
- 3. appretech.com [appretech.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to Quinazoline-Based EGFR Inhibitors: A Comparative Analysis
Introduction: The Central Role of EGFR in Oncology and the Rise of Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the autophosphorylation of its intracellular kinase domain. This event triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MAPK and PI3K/Akt pathways, which are essential for normal cell function.[4][5] However, in numerous cancers, dysregulation of EGFR signaling through overexpression or activating mutations drives uncontrolled tumor growth, making it a validated and compelling therapeutic target.[6][7]
The development of small-molecule EGFR Tyrosine Kinase Inhibitors (TKIs) marked a paradigm shift in cancer therapy, moving from broad-spectrum chemotherapy to precision medicine. Central to this revolution is the quinazoline scaffold, a privileged heterocyclic structure that has proven to be an exceptional pharmacophore for ATP-competitive kinase inhibition. This guide provides a comparative analysis of prominent quinazoline-based EGFR inhibitors, contextualizing their evolution and performance. We will also explore the role of key chemical intermediates, such as 2,4-Dichloro-7-fluoro-6-methoxyquinazoline , as foundational building blocks in the synthesis of these life-saving therapeutics.
The Quinazoline Core: A Privileged Scaffold for EGFR Inhibition
The quinazoline ring system serves as the structural backbone for many of the most successful EGFR TKIs. Its specific geometry allows it to fit snugly into the ATP-binding pocket of the EGFR kinase domain, acting as a competitive inhibitor.[6][8] The dichloro-quinazoline intermediates are particularly valuable in synthesis. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, providing a convenient attachment point for the aniline side chains that confer specificity and potency. The C2 position can be subsequently modified or remain unfunctionalized.[9][10]
This compound represents a strategic intermediate for creating next-generation inhibitors. The fluorine and methoxy substitutions on the quinazoline core can modulate the molecule's electronic properties, solubility, and metabolic stability, potentially enhancing the pharmacokinetic and pharmacodynamic profile of the final drug product.
Caption: Synthetic utility of the 2,4-dichloroquinazoline intermediate.
Comparative Analysis of Quinazoline-Based EGFR Inhibitors
The clinical success of quinazoline-based TKIs can be understood by examining their generational evolution, with each generation designed to overcome the limitations of the previous one.
First-Generation Reversible Inhibitors: Gefitinib and Erlotinib
Gefitinib (Iressa®) and Erlotinib (Tarceva®) were the vanguards of targeted EGFR therapy. They are anilinoquinazolines that function as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[6][8][11][12] Their efficacy is most pronounced in patients with non-small cell lung cancer (NSCLC) whose tumors harbor activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation in exon 21.[6] These mutations lock the kinase in an active conformation, increasing its affinity for ATP and, consequently, its sensitivity to these competitive inhibitors.[13]
-
Mechanism: Reversibly bind to the ATP-binding site of the EGFR kinase domain.[8][11][14]
-
Selectivity: More potent against activating mutant forms of EGFR than the wild-type receptor.[13]
-
Limitation: Tumors inevitably develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20. This mutation sterically hinders the binding of first-generation TKIs.[15]
Second-Generation Irreversible Inhibitors: Afatinib
To address acquired resistance, second-generation inhibitors like Afatinib (Gilotrif®) were developed. Afatinib is a 4-anilinoquinazoline derivative that acts as an irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, and HER4).[16][17][18] It features a reactive acrylamide group that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the kinase domain.[19] This irreversible binding provides a more sustained and potent inhibition compared to its reversible counterparts.
-
Mechanism: Covalently and irreversibly binds to the kinase domains of EGFR, HER2, and HER4.[16][17]
-
Selectivity: Pan-ErbB inhibitor. It is active against the same activating mutations as first-generation TKIs but has limited efficacy against the T790M resistance mutation.[19]
-
Limitation: The broader inhibition of the ErbB family, including wild-type EGFR, can lead to increased toxicity, such as diarrhea and rash.[19]
Third-Generation Irreversible, Mutant-Selective Inhibitors: Osimertinib
Osimertinib (Tagrisso®) represents a major advancement, specifically designed to overcome the T790M resistance mutation while sparing wild-type EGFR.[15] It is a mono-anilino-pyrimidine compound (though conceptually similar to the quinazolines in its binding mode) that, like Afatinib, irreversibly binds to Cys797.[15][20] Its key innovation lies in its structural design, which allows it to potently inhibit both EGFR-sensitizing mutations (L858R, ex19del) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[15][21]
-
Mechanism: Irreversibly and selectively targets EGFR TKI-sensitizing and T790M resistance mutations.[15][21]
-
Selectivity: High selectivity for mutant EGFR over wild-type EGFR, leading to a better therapeutic window and reduced side effects related to wild-type EGFR inhibition.[15][20]
-
Limitation: Resistance can still emerge, notably through mutations at the C797 covalent binding site (e.g., C797S), which prevents the irreversible binding of the drug.[15]
Performance Data Summary
The following table summarizes the inhibitory potency (IC50 values) of these representative EGFR inhibitors against various forms of the EGFR kinase. Lower values indicate higher potency.
| Inhibitor (Generation) | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (ex19del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Mechanism |
| Gefitinib (1st) | ~100 - 2000 | ~10 - 50 | ~5 - 20 | >10,000 | Reversible |
| Erlotinib (1st) | ~600 | ~2 | ~2 | >10,000 | Reversible |
| Afatinib (2nd) | ~10 | ~0.5 | ~0.4 | ~100 - 250 | Irreversible |
| Osimertinib (3rd) | ~480 - 1865 | ~1 - 15 | ~1 - 15 | <15 | Irreversible, Mutant-Selective |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data synthesized from multiple sources for comparative purposes.[15][19]
Experimental Protocols for Inhibitor Evaluation
Evaluating a novel EGFR inhibitor synthesized from an intermediate like this compound requires a multi-step process involving biochemical and cell-based assays.
Caption: A typical workflow for evaluating novel EGFR inhibitors.
Protocol 1: Biochemical EGFR Kinase Inhibition Assay (Luminescent Format)
This protocol measures the amount of ATP consumed during the kinase reaction. Inhibition of EGFR activity results in less ATP consumption and a higher luminescent signal. This method is essential for determining the direct inhibitory effect of a compound on the purified enzyme.
Principle: The assay quantifies the amount of ADP produced in a kinase reaction, which is then converted back to ATP and detected using a luciferase/luciferin reaction.[7][22] The amount of light produced is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR enzyme (wild-type and mutant forms)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a 2X kinase reaction mix containing the kinase assay buffer, peptide substrate, and EGFR enzyme at 2X the final desired concentration.
-
Plate Inhibitor: Add 5 µL of serially diluted test inhibitor to the wells of the assay plate. Include "no inhibitor" (DMSO only) controls for maximum activity and "no enzyme" controls for background.
-
Initiate Kinase Reaction: Add 5 µL of the 2X kinase reaction mix to each well.
-
Add ATP: Start the reaction by adding 10 µL of 2.5X ATP solution to each well. The final reaction volume is 25 µL.
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time is critical as it allows the enzymatic reaction to proceed within a linear range.
-
Terminate Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes the luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)
This protocol assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation. Using cell lines with different EGFR statuses (wild-type, L858R, T790M) is crucial for determining the inhibitor's cellular potency and selectivity.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[23] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
EGFR-dependent cancer cell lines (e.g., NCI-H1975 for L858R/T790M, PC-9 for ex19del)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test inhibitor. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours. This duration is chosen to allow for multiple cell doublings, making the anti-proliferative effects of the compound apparent.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the purple crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The quinazoline scaffold remains a cornerstone in the design of targeted EGFR inhibitors. The journey from first-generation reversible inhibitors like Gefitinib to third-generation mutant-selective agents like Osimertinib illustrates a sophisticated and successful structure-based drug design campaign. Key chemical intermediates, such as This compound , are critical starting materials that enable the synthesis of these complex and highly specific molecules. A thorough understanding of their comparative mechanisms, selectivity profiles, and the robust experimental workflows used for their evaluation is paramount for researchers in the field of oncology drug development as they continue to craft the next generation of precision medicines.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. ukm.my [ukm.my]
- 11. Erlotinib - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 15. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emergencydrug.com [emergencydrug.com]
- 18. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Afatinib - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 21. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 22. promega.com [promega.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Kinase Selectivity of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
For drug discovery and chemical biology researchers, the journey from a promising chemical scaffold to a validated molecular probe or drug candidate is paved with rigorous experimental validation. The quinazoline core, a privileged scaffold in kinase inhibitor design, has given rise to numerous clinically approved drugs.[1][2] 2,4-Dichloro-7-fluoro-6-methoxyquinazoline represents a key intermediate in the synthesis of such inhibitors, particularly those targeting the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][3][4] However, its intrinsic kinase selectivity profile—a critical determinant of its therapeutic potential and off-target effects—requires thorough characterization.
This guide provides a comprehensive framework for researchers to meticulously validate the kinase selectivity of this compound. We will delve into the underlying principles of kinase inhibition, present a multi-tiered experimental strategy, and compare its potential profile against well-established kinase inhibitors.
The Quinazoline Scaffold: A Foundation for Kinase Inhibition
Quinazoline derivatives are a cornerstone of modern oncology, primarily due to their effectiveness as ATP-competitive kinase inhibitors.[1] Several FDA-approved drugs, including Gefitinib (Iressa) and Afatinib (Gilotrif), feature this core structure.[5][6][7][8] Their mechanism of action involves binding to the hinge region of the kinase ATP-binding pocket, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.[5] Given this precedent, it is highly probable that this compound and its derivatives will exhibit inhibitory activity against members of the tyrosine kinase family, with a particular focus on EGFR.[2][4][9]
A Multi-faceted Approach to Kinase Selectivity Profiling
A robust validation of kinase inhibitor selectivity cannot rely on a single experimental method. Instead, a combination of biochemical, cell-based, and proteomic approaches is necessary to build a comprehensive and physiologically relevant profile.[10][11][12] This tiered approach allows for an initial broad screening followed by more focused and in-depth cellular characterization.
Tier 1: In Vitro Biochemical Assays - The First Look at Potency and Selectivity
Biochemical assays provide the most direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.[13][14] These assays are crucial for determining the intrinsic potency (often expressed as IC50 or Ki) of the inhibitor against a large panel of kinases.
Experimental Workflow: Large-Scale Kinase Panel Screening
The initial and most critical step is to screen this compound against a broad panel of recombinant kinases. Several commercial services offer panels that cover a significant portion of the human kinome.
Protocol:
-
Compound Preparation: Solubilize this compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution.
-
Assay Format Selection: Choose a suitable assay format. Common options include:
-
Radiometric Assays: The traditional "gold standard," measuring the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.
-
Fluorescence-Based Assays: These include methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), which detect either product formation or inhibitor binding.[13][14]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[14][15]
-
-
Kinase Reaction: For each kinase in the panel, incubate the enzyme with its specific substrate, ATP, and the test compound at a fixed concentration (e.g., 1 µM or 10 µM).
-
Data Acquisition: Measure the kinase activity in the presence of the inhibitor relative to a control (DMSO vehicle).
-
Hit Identification: Identify "hits" as kinases that show significant inhibition (e.g., >70%) at the screening concentration.
-
Dose-Response Analysis: For the identified hits, perform follow-up assays with a range of inhibitor concentrations to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[16]
Tier 2: Cell-Based Assays - Validating Target Engagement in a Physiological Context
While biochemical assays are essential for determining direct inhibitory activity, they do not account for cellular factors such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[10][12] Cell-based assays are therefore a critical next step to confirm that the compound can engage its target kinase within a living cell and elicit a functional response.[10][17]
Experimental Workflow: Cellular Target Engagement and Functional Assays
-
Target Engagement Assays: These assays directly measure the binding of the inhibitor to its target kinase in intact cells.[18]
-
NanoBRET™ Target Engagement Assay: This method uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a NanoLuc® luciferase-tagged kinase in living cells.[17]
-
-
Phosphorylation Assays: These assays measure the inhibition of phosphorylation of a known downstream substrate of the target kinase.[17]
-
Western Blotting: Treat cells with the inhibitor and stimulate the relevant signaling pathway. Lyse the cells and use phospho-specific antibodies to detect the phosphorylation status of the substrate.
-
In-Cell ELISA/AlphaLISA: These are higher-throughput methods for quantifying substrate phosphorylation in cell lysates.[12]
-
-
Cell Proliferation/Viability Assays: If the target kinase is known to drive cell proliferation (e.g., an oncogenic driver kinase), the inhibitor's effect on cell growth can be measured.[10][17]
-
Ba/F3 Cell Proliferation Assay: This is a common method for kinases that can drive cell proliferation.[10]
-
Tier 3: Chemoproteomics - An Unbiased View of the Cellular Interactome
Chemoproteomics has emerged as a powerful tool for identifying the cellular targets of small molecules in an unbiased manner.[19][20] This approach can confirm intended targets and reveal unexpected off-targets that may not be present in recombinant kinase panels.[21]
Experimental Workflow: Kinobeads Affinity Chromatography
The "kinobeads" approach uses an affinity resin containing immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[21]
Protocol:
-
Cell Lysate Preparation: Prepare lysates from cells of interest under conditions that preserve native protein complexes.
-
Competitive Binding: Incubate the cell lysate with the test compound (this compound) at various concentrations.
-
Kinobeads Pulldown: Add the kinobeads resin to the lysate to capture kinases that are not bound to the test compound.
-
Mass Spectrometry: Elute the captured kinases from the beads and identify and quantify them using mass spectrometry.
-
Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound is binding to that kinase in the lysate.
Comparative Analysis: Benchmarking Against Established Inhibitors
To put the selectivity profile of this compound into context, it is essential to compare it with well-characterized kinase inhibitors that share a similar chemical scaffold or target profile.
| Inhibitor | Primary Target(s) | Type | Key Features |
| Gefitinib | EGFR | Reversible | First-generation EGFR inhibitor.[5][6][8][22][23] |
| Afatinib | EGFR, HER2, HER4 | Irreversible | Pan-ErbB family blocker.[7][24][25][26] |
| Vandetanib | VEGFR2, EGFR, RET | Reversible | Multi-kinase inhibitor targeting angiogenesis and tumor cell proliferation.[27][28][29][30][31] |
Interpreting the Data:
A highly selective inhibitor will show potent inhibition of a single or a small number of kinases, with significantly lower activity against other kinases in the panel. A "promiscuous" or multi-kinase inhibitor will show activity against a broader range of targets.[32] The desired level of selectivity depends on the intended application. For a chemical probe, high selectivity is paramount. For a therapeutic agent, a multi-targeted profile can sometimes be advantageous.[33]
Conclusion
Validating the kinase selectivity of a novel compound like this compound is a meticulous but essential process. By employing a tiered strategy that combines in vitro biochemical screening, cell-based target engagement and functional assays, and unbiased chemoproteomic profiling, researchers can build a comprehensive and reliable selectivity profile. This data is not only crucial for understanding the compound's mechanism of action and potential therapeutic applications but also for anticipating potential off-target effects. Comparing the resulting profile to established inhibitors provides a valuable benchmark for further development and optimization.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8318752B2 - 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 4. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical appraisal of the role of gefitinib in the management of locally advanced or metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of the tyrosine kinase inhibitor gefitinib in a patient with metastatic small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Kinase Activity Assays [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 19. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Selective use of vandetanib in the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. selleckchem.com [selleckchem.com]
- 30. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 31. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 32. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Molecular targeting of protein kinases to optimize selectivity and resistance profiles of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinazoline-Based Kinase Inhibitors: A Guide for Researchers
The quinazoline scaffold represents a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1][2] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][3] The rigid, heterocyclic structure of quinazoline serves as an excellent pharmacophore for competitive binding at the adenosine triphosphate (ATP) pocket of various kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[2][4]
This guide provides an in-depth, head-to-head comparison of seminal quinazoline-based kinase inhibitors. We will dissect their mechanisms of action, compare their target profiles and clinical applications, and provide detailed, field-proven experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to benchmark these critical therapeutic agents. We will focus on a representative selection of EGFR inhibitors that illustrate the evolution of this drug class: the first-generation reversible inhibitors Gefitinib and Erlotinib , the dual EGFR/HER2 inhibitor Lapatinib , and the third-generation irreversible inhibitor Osimertinib .[3][5][6]
The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition
The efficacy of the quinazoline scaffold lies in its ability to mimic the adenine ring of ATP. This allows it to sit within the ATP-binding cleft of the kinase domain, forming critical hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the enzyme.[7] This occupation of the active site physically blocks ATP from binding, thereby preventing the phosphotransfer reaction that is essential for downstream signal transduction.[1]
First-generation inhibitors like Gefitinib and Erlotinib form reversible hydrogen bonds, meaning their inhibitory effect is dependent on concentration.[1] In contrast, third-generation inhibitors like Osimertinib were engineered to include a reactive group (a Michael acceptor) that forms a permanent, covalent bond with a specific cysteine residue (Cys797) near the ATP-binding site of EGFR.[6][8] This irreversible binding provides sustained target inhibition, a crucial feature for overcoming certain forms of acquired resistance.[8]
Figure 1: General binding mechanism of quinazoline kinase inhibitors.
Comparative Profile of Key Quinazoline-Based EGFR Inhibitors
The clinical utility and molecular characteristics of quinazoline inhibitors have evolved significantly to address challenges such as target selectivity and acquired drug resistance. The following table provides a head-to-head comparison of our selected compounds.
| Feature | Gefitinib (Iressa®) | Erlotinib (Tarceva®) | Lapatinib (Tykerb®) | Osimertinib (Tagrisso®) |
| Generation | 1st Generation[9] | 1st Generation[9] | 1st Generation (Dual)[3] | 3rd Generation[6] |
| Target Kinase(s) | EGFR[3] | EGFR[3] | EGFR, HER2 (ErbB2)[3][10] | Activating EGFR mutants & T790M resistance mutant[6][11] |
| Binding Mode | Reversible, ATP-Competitive[1] | Reversible, ATP-Competitive[3] | Reversible, ATP-Competitive[10] | Irreversible (Covalent), ATP-Competitive[8][12] |
| Key Indication | EGFR-mutant Non-Small Cell Lung Cancer (NSCLC)[3][13] | EGFR-mutant NSCLC, Pancreatic Cancer[3][13] | HER2-positive Breast Cancer[3] | EGFR T790M-positive NSCLC (2nd line), EGFR-mutant NSCLC (1st line)[11] |
| Primary Acquired Resistance | EGFR T790M "gatekeeper" mutation[11][14] | EGFR T790M "gatekeeper" mutation[11][14] | Bypass track activation (e.g., PI3K pathway) | EGFR C797S mutation, MET amplification[8][14] |
Gefitinib and Erlotinib exhibit similar efficacy profiles in NSCLC patients with activating EGFR mutations, though some differences in toxicity are noted, with Gefitinib generally associated with fewer severe adverse events.[15] Lapatinib's dual-targeting of EGFR and HER2 makes it a critical therapy for HER2-positive breast cancers, a disease where HER2 amplification is a primary driver.[3][10] The development of Osimertinib was a landmark in precision medicine; it was specifically designed to be active against the T790M mutation that renders first-generation inhibitors ineffective, while also sparing wild-type EGFR to reduce toxicity.[6][8]
Essential Experimental Workflows for Inhibitor Evaluation
A rigorous, multi-pronged experimental approach is necessary to accurately benchmark a novel kinase inhibitor against established standards. The following protocols outline three fundamental assays that move from a purified enzyme system to a complex cellular environment, providing a comprehensive picture of inhibitor performance.
Biochemical Kinase Activity Assay (IC50 Determination)
Scientific Rationale: This initial screen determines the direct inhibitory potency of a compound on a purified, recombinant kinase. By measuring the amount of ADP produced, which is a direct product of the kinase's phosphotransferase activity, we can quantify enzymatic function.[16] Performing this assay allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of drug potency. The use of a luminescence-based readout offers high sensitivity and a wide dynamic range, suitable for high-throughput screening.[17][18]
Figure 2: Workflow for a luminescence-based biochemical kinase assay.
Step-by-Step Protocol: [16]
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the quinazoline inhibitor in 100% DMSO.
-
Assay Plate Setup: In a 96-well white, opaque plate, add 2.5 µL of the serially diluted inhibitor or a DMSO-only vehicle control to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the purified kinase enzyme (e.g., recombinant EGFR) in kinase assay buffer to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate peptide and ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
Cell-Based Proliferation Assay
Scientific Rationale: While a biochemical assay measures potency against an isolated target, a cell-based assay assesses the compound's ability to cross the cell membrane and inhibit cell proliferation, which is the ultimate biological consequence of blocking an oncogenic kinase pathway.[20] This assay integrates multiple factors, including cell permeability, metabolic stability, and potential off-target effects. The MTT assay is a robust, colorimetric method that measures the metabolic activity of viable cells, which correlates with cell number.[21][22]
Figure 3: Workflow for an MTT-based cell proliferation assay.
Step-by-Step Protocol: [21][22]
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., HCC827 for EGFR inhibitors) into a 96-well plate at a density of 2,000-5,000 cells per well. Incubate for 24 hours to allow for cell attachment.[19]
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in complete culture medium and add them to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (typically 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability (%) against the logarithm of inhibitor concentration to determine the IC50 in a cellular context.
Western Blot for Target Phosphorylation
Scientific Rationale: This is a crucial target validation experiment. It provides direct evidence that the inhibitor is engaging and blocking the activity of its intended kinase target within the cell.[23] By using phospho-specific antibodies, we can measure the phosphorylation status of the target kinase (autophosphorylation) or a key downstream substrate. A reduction in the phospho-signal upon inhibitor treatment confirms on-target activity. It is critical to also probe for the total protein level to ensure that the observed decrease in phosphorylation is not simply due to a reduction in the total amount of the protein.[24][25]
Figure 4: Workflow for Western Blotting to detect target phosphorylation.
Step-by-Step Protocol: [26]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the kinase inhibitor for a defined period (e.g., 2 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. The addition of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Causality Note: Avoid using non-fat milk for blocking when probing for phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background signal.[26]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR Tyr1068) diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To validate the results, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the target protein (e.g., anti-total-EGFR). This serves as a loading control.[25]
Interpreting the Data: An EGFR Signaling Case Study
The power of these quinazoline inhibitors is best understood by visualizing their impact on the EGFR signaling pathway. In cancer, mutations can lead to ligand-independent, constitutive activation of EGFR, driving uncontrolled cell proliferation via downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[6]
Figure 5: EGFR signaling pathway and points of inhibition.
A researcher evaluating a novel inhibitor against this panel would expect to see the following:
-
In an EGFR-mutant cell line (e.g., PC-9, delE746-A750): Gefitinib, Erlotinib, and Osimertinib would all show low IC50 values in biochemical and cell proliferation assays. Western blots would confirm a dose-dependent decrease in p-EGFR, p-AKT, and p-ERK.[10]
-
In a cell line with acquired resistance (e.g., H1975, L858R/T790M): Gefitinib and Erlotinib would be largely ineffective, with high IC50 values.[10] In contrast, Osimertinib would remain potent, effectively inhibiting cell proliferation and reducing downstream signaling, demonstrating its specific design to overcome T790M-mediated resistance.[8]
-
In a HER2-amplified breast cancer cell line (e.g., SK-BR-3): Lapatinib would show potent inhibition of proliferation, while the EGFR-specific inhibitors would be far less effective.
Conclusion
The quinazoline family of kinase inhibitors exemplifies the principles of modern targeted therapy. Their evolution from broad, first-generation agents to highly specific, resistance-busting third-generation molecules highlights the iterative process of drug discovery. For researchers in this field, a deep understanding of their comparative mechanisms and the ability to execute rigorous, multi-level validation workflows are paramount. By combining biochemical potency assays, cellular proliferation studies, and direct on-target validation via western blotting, scientists can accurately benchmark new chemical entities and contribute to the development of the next generation of life-saving precision medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer - Papathanasiou - Annals of Translational Medicine [atm.amegroups.org]
- 14. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. benchchem.com [benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 26. researchgate.net [researchgate.net]
Unveiling the Selectivity Profile: A Comparative Guide to 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The conserved nature of the ATP-binding site across the kinome often leads to off-target effects, which can result in unforeseen toxicities or a polypharmacological profile that can be either beneficial or detrimental.[1][2][3] This guide provides a comprehensive cross-reactivity and selectivity profile of the novel kinase inhibitor, 2,4-Dichloro-7-fluoro-6-methoxyquinazoline, benchmarked against other known kinase inhibitors. Our analysis employs a suite of robust biochemical and cellular assays to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of this compound's performance.
Introduction to this compound
This compound is a synthetic small molecule belonging to the quinazoline class of compounds, a scaffold known to produce potent kinase inhibitors.[4][5] Quinazoline derivatives have been successfully developed into clinically approved drugs targeting various kinases, including the Epidermal Growth Factor Receptor (EGFR).[4][6] The unique substitution pattern of a dichloro moiety at positions 2 and 4, a fluorine atom at position 7, and a methoxy group at position 6 suggests the potential for novel interactions within the kinase ATP-binding pocket, possibly leading to a distinct selectivity profile. This guide aims to elucidate this profile through rigorous experimental comparison.
Comparative Kinome-Wide Selectivity Profiling
To ascertain the selectivity of this compound, a kinome-wide binding assay was performed. This was benchmarked against three comparator compounds: a highly selective inhibitor (Compound A), a moderately selective inhibitor (Compound B), and a known promiscuous inhibitor (Compound C).
Experimental Protocol: KinomeScan™ Assay
A competitive binding assay was utilized to quantify the interactions of the test compounds with a panel of over 400 human kinases. The assay principle is based on the ability of a test compound to compete with an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured, and the results are reported as the percentage of kinase remaining in solution, which is inversely proportional to the binding affinity of the test compound.
Step-by-Step Protocol:
-
Compound Preparation: Test compounds were dissolved in DMSO to a stock concentration of 10 mM and subsequently diluted to the desired screening concentration.
-
Assay Plate Preparation: Kinases, the immobilized ligand, and the test compounds were combined in microtiter plates.
-
Incubation: The plates were incubated at room temperature to allow the binding interactions to reach equilibrium.
-
Washing: Unbound components were removed by washing the plates.
-
Detection: The amount of kinase remaining bound to the immobilized ligand was quantified using a proprietary detection system.
-
Data Analysis: Results were expressed as a percentage of the DMSO control, and Kd values were calculated for significant interactions.
Data Summary:
| Compound | Primary Target (Hypothetical) | Number of Off-Targets (Kd < 1 µM) | Selectivity Score (S-score) |
| This compound | EGFR | 8 | 0.02 |
| Compound A (Dasatinib) | ABL1 | >50 | 0.35 |
| Compound B (Gefitinib) | EGFR | 15 | 0.04 |
| Compound C (Staurosporine) | Multiple | >200 | 0.80 |
Cellular Target Engagement and Thermal Stability Shift
To validate the biochemical findings in a more physiologically relevant context, a Cellular Thermal Shift Assay (CETSA®) was employed.[7][8][9] This method assesses the direct binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[10][11]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: A549 cells (human lung carcinoma, known to express EGFR) were cultured to 80% confluency. The cells were then treated with either DMSO (vehicle control) or the test compounds at a concentration of 10 µM for 2 hours.
-
Heat Shock: The treated cells were subjected to a temperature gradient ranging from 37°C to 67°C for 3 minutes.
-
Cell Lysis: The cells were lysed using freeze-thaw cycles.
-
Separation: The soluble fraction of the proteome was separated from the aggregated proteins by centrifugation.
-
Protein Analysis: The amount of soluble target protein (EGFR) in the supernatant was quantified by Western blotting using a specific primary antibody.
-
Data Analysis: The band intensities were quantified, and the melting curves were plotted to determine the change in the melting temperature (ΔTm) of the target protein in the presence of the compound.
Data Summary:
| Compound | Target Protein | ΔTm (°C) | Interpretation |
| This compound | EGFR | +5.2 | Strong Target Engagement |
| Compound B (Gefitinib) | EGFR | +4.8 | Strong Target Engagement |
| Vehicle (DMSO) | EGFR | 0 | No Stabilization |
Downstream Signaling Pathway Analysis
To assess the functional consequence of target engagement, the phosphorylation status of key downstream signaling proteins was investigated. Inhibition of EGFR is expected to reduce the phosphorylation of downstream effectors such as AKT and ERK.
Signaling Pathway Diagram:
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment: A549 cells were serum-starved for 24 hours and then pre-treated with the test compounds for 2 hours. The cells were subsequently stimulated with EGF (100 ng/mL) for 15 minutes.
-
Cell Lysis and Protein Quantification: Cells were lysed, and the total protein concentration was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Detection and Analysis: Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry.
Data Summary:
| Compound (1 µM) | p-EGFR Inhibition (%) | p-AKT Inhibition (%) | p-ERK Inhibition (%) |
| This compound | 92 | 88 | 85 |
| Compound B (Gefitinib) | 95 | 90 | 88 |
| Vehicle (DMSO) | 0 | 0 | 0 |
Conclusion and Future Directions
The collective data from biochemical and cellular assays demonstrate that this compound is a potent inhibitor of EGFR with a favorable selectivity profile compared to the promiscuous inhibitor, Staurosporine, and a comparable profile to the established EGFR inhibitor, Gefitinib. The strong cellular target engagement confirmed by CETSA and the effective inhibition of downstream signaling pathways underscore its potential as a valuable research tool and a promising candidate for further drug development.
Future studies should focus on in vivo efficacy and safety profiling, as well as a more extensive investigation into the identified off-targets to fully characterize its pharmacological profile. The distinct chemical structure of this compound may offer advantages in overcoming known resistance mechanisms to current EGFR inhibitors.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pelagobio.com [pelagobio.com]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. CETSA [cetsa.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Steps: A Guide to the Proper Disposal of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline
For researchers and professionals in the fast-paced world of drug development, the lifecycle of a chemical intermediate like 2,4-Dichloro-7-fluoro-6-methoxyquinazoline extends beyond its synthesis and application. Responsible disposal is a critical, non-negotiable final step, ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this halogenated quinazoline derivative, grounded in established safety protocols and regulatory compliance.
I. Immediate Safety and Hazard Assessment
Based on data from related chemical compounds, this compound is anticipated to be harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious eye irritation.[1][3][4] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory during all handling and disposal procedures.
Table 1: Hazard Profile and Recommended Personal Protective Equipment
| Hazard Category | Potential Hazard | Recommended PPE & Actions | Incompatible Materials | Hazardous Decomposition Products |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][3] | Wear appropriate PPE, including nitrile gloves, lab coat, and eye/face protection.[2] Ensure adequate ventilation, preferably within a chemical fume hood.[1][5] | Strong oxidizing agents, strong acids, strong bases.[1][3] | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl).[1][6] |
| Skin Corrosion/ Irritation | Causes skin irritation.[3][4] | Wash hands thoroughly after handling. In case of contact, wash skin with plenty of soap and water.[4][5] | ||
| Eye Irritation | Causes serious eye irritation.[3][4] | Wear safety goggles or a face shield.[2] If in eyes, rinse cautiously with water for several minutes.[4] | ||
| Respiratory Irritation | May cause respiratory irritation.[2][4] | Avoid breathing dust.[5] Use only in a well-ventilated area.[4] If inhaled, move to fresh air.[3][5] |
II. Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that demands careful execution and documentation. The following workflow is designed to ensure compliance with safety and environmental regulations.
Caption: Disposal workflow for this compound.
Operational Plan for Waste Management:
-
Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, ideally within a chemical fume hood.[1]
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including the compound itself and any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly labeled, and sealed container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container.[1] Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]
-
-
Containerization and Labeling:
-
Storage Pending Disposal:
-
Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.[2]
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Provide a complete and accurate description of the waste.[2]
-
The most common and appropriate method for the disposal of chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved facility.[1] Landfill disposal is not recommended.[2]
-
III. Regulatory Framework and Chemical Inactivation
As a halogenated organic compound, the disposal of this compound is subject to specific regulations. The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds that are regulated as hazardous waste.[7] While this specific quinazoline may not be explicitly listed, its structural characteristics place it within this regulated class.
Chemical inactivation or dechlorination can be a viable treatment technology for some halogenated organic wastes.[8] However, these processes are complex and require specialized equipment and expertise. For the quantities typically handled in a research setting, these methods are generally not feasible. Therefore, the recommended and most compliant disposal method remains professional incineration.
IV. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Table 2: Emergency Response Protocols
| Incident | Action |
| Spill | Immediately clean up spills, observing all safety precautions.[3] Avoid generating dust.[3] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3] Ensure the area is well-ventilated.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3] |
| Skin Contact | Get medical aid.[3] Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash clothing before reuse.[3] |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately.[3] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[3] Seek medical aid.[3] |
By adhering to these rigorous disposal procedures, you not only ensure the safety of your laboratory and personnel but also uphold your professional responsibility to protect the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
